molecular formula C9H7O4- B8816409 Mono-methyl terephthalate

Mono-methyl terephthalate

货号: B8816409
分子量: 179.15 g/mol
InChI 键: REIDAMBAPLIATC-UHFFFAOYSA-M
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

Mono-methyl terephthalate is a useful research compound. Its molecular formula is C9H7O4- and its molecular weight is 179.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality Mono-methyl terephthalate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Mono-methyl terephthalate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





属性

分子式

C9H7O4-

分子量

179.15 g/mol

IUPAC 名称

4-methoxycarbonylbenzoate

InChI

InChI=1S/C9H8O4/c1-13-9(12)7-4-2-6(3-5-7)8(10)11/h2-5H,1H3,(H,10,11)/p-1

InChI 键

REIDAMBAPLIATC-UHFFFAOYSA-M

规范 SMILES

COC(=O)C1=CC=C(C=C1)C(=O)[O-]

产品来源

United States

Foundational & Exploratory

Selective Synthesis of Mono-Methyl Terephthalate (MMT): Kinetic Control & Purification Strategies

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Mono-methyl terephthalate (MMT) serves as a critical "desymmetrizing" building block in the synthesis of metal-organic frameworks (MOFs), liquid crystalline polymers, and pharmaceutical conjugates. However, its direct synthesis from Terephthalic Acid (TPA) and Methanol (MeOH) is notoriously difficult due to the competing formation of the diester, Dimethyl Terephthalate (DMT).

This technical guide addresses the kinetic and thermodynamic challenges of this transformation. Unlike standard esterifications where yield is maximized by excess reagents, MMT synthesis requires kinetic interruption and a solubility-driven purification logic . We present a validated protocol that prioritizes selectivity over conversion, ensuring high-purity isolation of the mono-ester.

Part 1: The Mechanistic Landscape

Reaction Pathways & Kinetics

The esterification of TPA is a stepwise process. The challenge lies in the rate constants. In many catalytic systems, the second esterification (


) proceeds at a rate comparable to or faster than the first (

) once the intermediate MMT is solubilized.

Figure 1: Reaction Pathway and Kinetic Competition

ReactionPathway cluster_conditions Critical Kinetic Factors TPA Terephthalic Acid (Insoluble Solid) MMT Mono-Methyl Terephthalate (Target Intermediate) TPA->MMT k1 (Slow, Heterogeneous) DMT Dimethyl Terephthalate (Soluble Diester) MMT->DMT k2 (Fast, Homogeneous) Factor1 Solubility: TPA is insoluble in MeOH. Reaction is surface-limited. Factor2 Homogeneity: MMT dissolves in hot MeOH, accelerating k2.

Caption: The "Solubility Trap": TPA reacts slowly due to insolubility (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


), while formed MMT dissolves and rapidly converts to DMT (

).[1][2][3][4][5][6][7][8][9][10]
The Solubility Paradox

Success depends on exploiting solubility differences rather than reaction stoichiometry alone.

  • TPA: Insoluble in Methanol, Water, DCM. Soluble in DMSO.

  • MMT: Soluble in hot Methanol, Ethyl Acetate. Soluble in aqueous base (forms salt).

  • DMT: Highly soluble in Methanol, DCM, Ethyl Acetate. Insoluble in aqueous base.

Part 2: Strategic Synthesis Protocol

Method A: Direct Kinetic Control (Recommended)

This method uses a limiting stoichiometry of methanol to statistically disfavor the formation of DMT. While conversion is lower, the purification burden is significantly reduced.

Reagents:

  • Terephthalic Acid (TPA): 16.6 g (100 mmol)

  • Methanol (Anhydrous): 12 mL (~300 mmol) — Note: Low molar ratio (3:1)

  • Catalyst: Thionyl Chloride (

    
    ) or conc. 
    
    
    
    (1 mL)
  • Solvent: Toluene or Xylene (as an inert carrier to maintain slurry volume)

Protocol:

  • Slurry Formation: Suspend TPA (16.6 g) in Toluene (100 mL) in a round-bottom flask equipped with a reflux condenser.

  • Activation: Add catalyst. If using

    
    , add dropwise at room temperature to form the mono-acid chloride in situ (highly selective), then add MeOH. If using 
    
    
    
    , add MeOH and acid simultaneously.
  • Reflux: Heat to reflux (110°C).

    • Crucial Control Point: Monitor by TLC (Mobile phase: 1:1 Hexane/Ethyl Acetate). Stop the reaction when the DMT spot becomes prominent (approx. 4–6 hours). Do not aim for full consumption of TPA.

  • Quench: Cool the mixture to room temperature.

Method B: The "Self-Validating" Purification System

Since avoiding DMT completely is impossible, the isolation strategy is the core of this technology. We utilize a pH-Switch Extraction to separate the three components based on their acidity.

Figure 2: The pH-Switch Purification Workflow

PurificationLogic Mix Crude Reaction Mixture (TPA, MMT, DMT, Solvent) Step1 1. Remove Volatiles (Rotovap) 2. Add Ethyl Acetate (EtOAc) Mix->Step1 Filter Filtration Step1->Filter SolidTPA Solid Residue: Unreacted TPA (Recycle) Filter->SolidTPA Insoluble Filtrate Filtrate (Organic): MMT + DMT Filter->Filtrate Soluble Extract Extraction with Sat. NaHCO3 (aq) Filtrate->Extract OrgLayer Organic Layer: DMT (Neutral) Extract->OrgLayer Stays in EtOAc AqLayer Aqueous Layer: MMT-Na Salt Extract->AqLayer Moves to Water Acidify Acidify with HCl to pH 2 (Precipitation) AqLayer->Acidify FinalProd Pure MMT Solid Acidify->FinalProd

Caption: Separation relies on the acidity difference: TPA (insoluble), MMT (soluble acid), DMT (neutral).

Detailed Workup Procedure:

  • Solvent Swap: Evaporate the reaction solvent (Toluene/MeOH). Resuspend the white solid residue in Ethyl Acetate (EtOAc) (200 mL).

  • TPA Removal: Sonicate for 10 minutes. TPA is largely insoluble in EtOAc. Filter the suspension through a sintered glass funnel.

    • Solid: Unreacted TPA (Save for recycling).

    • Filtrate: Contains MMT and DMT.[8][10][11]

  • Base Extraction: Transfer filtrate to a separatory funnel. Extract with saturated aqueous Sodium Bicarbonate (

    
    )  (3 x 50 mL).
    
    • Chemistry: MMT (

      
      ) converts to 
      
      
      
      (water soluble). DMT (
      
      
      ) remains neutral (organic soluble).
  • Isolation:

    • Discard the organic layer (contains DMT).

    • Take the combined aqueous extracts and carefully acidify with 1M HCl while stirring until pH ~1–2.

  • Crystallization: MMT will precipitate as a white solid. Filter, wash with cold water, and dry under vacuum.[3]

Part 3: Characterization & Data

Quantitative Specifications
ParameterTPAMMT (Target)DMT
MW ( g/mol ) 166.13180.16194.19
Melting Point >300°C (Sublimes)~230°C141°C
Solubility (Water) InsolubleInsoluble (Soluble in base)Insoluble
Solubility (DCM) InsolubleSparingly SolubleSoluble
pKa (approx) 3.54, 4.46~3.8None
NMR Validation

Proton NMR (


 NMR) is the definitive method to confirm the "desymmetrization" of the molecule.
  • TPA: Aromatic protons appear as a singlet (4H) due to symmetry.

  • DMT: Aromatic protons appear as a singlet (4H); Methyl protons appear as a singlet (6H).

  • MMT: Symmetry is broken.

    • Aromatic Region: Two doublets (AA'BB' system) at

      
       8.15 and 
      
      
      
      8.05 ppm.
    • Aliphatic Region: Single methyl peak (3H) at

      
       3.95 ppm.
      
    • Acidic Proton: Broad singlet >10 ppm (often invisible if

      
       exchange occurs).
      

Part 4: Safety & Troubleshooting

  • Thionyl Chloride (

    
    ):  If used, this reagent releases 
    
    
    
    and
    
    
    gas. All reactions must be performed in a fume hood with a caustic scrubber.
  • Incomplete Separation: If the final MMT product contains TPA, the initial filtration step (Step 2 in Workup) was insufficient. Recrystallize the product from hot water (MMT is sparingly soluble, TPA is insoluble).

  • Low Yield: Kinetic control inherently limits yield (<50%) to preserve selectivity. Recycle the recovered TPA and DMT (hydrolysis of DMT yields TPA) to improve atom economy.

References

  • Kinetics of Esterification

    • Study on the esterification kinetics of terephthalic acid and monomethylterephthal
    • Source:

  • Solubility Data & Purification

    • Solubility of Dimethyl Terephthalate and Monomethyl Terephthal
    • Source:

  • Synthesis Methodologies

    • Preparation of Monoalkyl Terephthal
    • Source:

  • Industrial Context (DMT/TPA)

    • Process for producing terephthalic acid from p-xylene and methanol by way of dimethyl terephthalate (US Patent 4642377).[12]

    • Source:

Sources

Technical Guide: Spectroscopic Characterization of Mono-Methyl Terephthalate (MMT)

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Mono-Methyl Terephthalate (MMT) (CAS: 1679-64-7), also known as 4-(methoxycarbonyl)benzoic acid, represents a critical analytical challenge in polymer chemistry and drug development. As the primary hydrolysis intermediate of Dimethyl Terephthalate (DMT) and a metabolite of Polyethylene Terephthalate (PET), its accurate identification requires distinguishing it from its symmetric parent (DMT) and its fully hydrolyzed product (Terephthalic Acid, TPA).

This guide provides a definitive spectroscopic atlas for MMT. Unlike standard databases that list peaks in isolation, this document correlates spectral features with molecular symmetry and electronic environments, providing a self-validating framework for identification.

Molecular Characterization Strategy

The structural verification of MMT relies on detecting the symmetry breaking of the terephthalate core. While DMT and TPA possess


 (or effective) symmetry rendering their aromatic protons chemically equivalent (singlet-like), MMT has 

symmetry. This asymmetry is the diagnostic "fingerprint" across all spectroscopic methods.
Analytical Workflow

The following diagram illustrates the logical flow for isolating and confirming MMT from a crude reaction mixture (e.g., partial hydrolysis of DMT).

MMT_Workflow Start Crude Mixture (DMT, MMT, TPA) Step1 1. pH Adjustment (pH > 10) Solubilize Acids Start->Step1 Step2 2. Filtration Remove insoluble DMT Step1->Step2 Filter Solid Step3 3. Acidification (pH ~3-4) Precipitate MMT Step2->Step3 Filtrate Step4 4. Wash & Dry Remove soluble TPA traces Step3->Step4 Precipitate Analysis Spectroscopic Validation Step4->Analysis NMR 1H NMR (DMSO-d6) Check: Acid Proton + Methyl Singlet Analysis->NMR IR FT-IR Check: Broad OH + Split C=O Analysis->IR MS MS (ESI-) Check: m/z 179 [M-H]- Analysis->MS

Caption: Figure 1. Isolation and validation workflow for MMT. The strategy exploits solubility differences (DMT is insoluble in base; TPA is less soluble in organic solvents than MMT) followed by multi-modal spectroscopic confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Solvent Selection: DMSO-d6 is the mandatory solvent. MMT is sparingly soluble in CDCl3 due to the carboxylic acid moiety and potential for intermolecular hydrogen bonding (dimerization). DMSO disrupts these dimers, sharpening the signals.

1H NMR Data (400 MHz, DMSO-d6)

The aromatic region of MMT is an AA'BB' system , not a singlet. The electron-withdrawing ester and acid groups are similar but not identical, creating a second-order effect often mistaken for a singlet at lower field strengths.

Chemical Shift (δ ppm)MultiplicityIntegrationAssignmentStructural Insight
13.30 Broad Singlet1H-COOH Diagnostic. Disappears with D2O shake. Absence indicates DMT contamination.
8.10 - 8.00 Multiplet (AA'BB')4HAr-H Appears as two tight "pseudo-doublets" or a broadened singlet depending on resolution. Distinct from the sharp singlet of DMT (8.1 ppm).
3.88 Singlet3H-OCH3 Methyl ester. Integration ratio of 3:4 (Methyl:Ar) confirms Mono-substitution (vs. 6:4 in DMT).
2.50 Quintet-DMSOResidual Solvent Peak.
3.33 Broad Singlet-H2OWater in DMSO (variable shift).
13C NMR Data (100 MHz, DMSO-d6)

The key to 13C analysis is resolving the two carbonyl signals.

Chemical Shift (δ ppm)AssignmentCarbon TypeNotes
166.4 -COOH Carbonyl (Acid)Typically the most downfield signal.
165.7 -COOCH3 Carbonyl (Ester)Distinct from acid C=O.
134.3 Ar-C (C1) QuaternaryAttached to Acid.
133.5 Ar-C (C4) QuaternaryAttached to Ester.
129.6 Ar-CH MethineAromatic ring carbons (2,3,5,6).
52.6 -OCH3 MethylMethoxy carbon.

Infrared Spectroscopy (FT-IR)

IR is the fastest method to distinguish MMT from DMT. The presence of the carboxylic acid O-H stretch is the binary "Go/No-Go" indicator.

Diagnostic Bands[1][2][3][4]
  • 3300 – 2500 cm⁻¹ (Broad, Strong): O-H stretching of the carboxylic acid.[1] This "hump" is absent in DMT.

  • 1720 cm⁻¹ & 1690 cm⁻¹ (Split Band): Carbonyl stretching.

    • ~1720 cm⁻¹: Ester C=O.

    • ~1690 cm⁻¹: Acid C=O (shifted lower due to H-bonding).[1]

    • Note: In DMT, this appears as a single sharp band at ~1720 cm⁻¹.

  • 1280 cm⁻¹: C-O stretch (Ester).

  • 900 – 600 cm⁻¹: O-H out-of-plane bending (broad, often characteristic of dimers).

Mass Spectrometry (MS)

Mass spectrometry protocols differ based on the ionization technique. For drug development/metabolite tracking, ESI is preferred. For purity analysis, EI/GC-MS is common.

Electrospray Ionization (ESI) - Negative Mode

Since MMT contains an acidic proton, negative mode (ESI-) is highly sensitive.

  • Parent Ion: [M-H]⁻ = m/z 179.0

  • Fragmentation Pathway (CID):

    • m/z 179m/z 135 (Loss of CO2, Decarboxylation).

    • m/z 135m/z 77 (Loss of COOCH3 group/further degradation to phenyl ring).

Electron Impact (EI) - Positive Mode (70 eV)
  • Molecular Ion (M+): m/z 180 (detectable, usually 20-40% intensity).

  • Base Peak: m/z 149 ([M - OCH3]⁺). The loss of the methoxy group forms a stable acylium ion.

  • Secondary Fragment: m/z 121 ([M - COOCH3]⁺). Loss of the entire ester group.

Fragmentation Logic Diagram

The following diagram details the fragmentation mechanism for structural confirmation.

MS_Frag M_EI Molecular Ion (EI) [M]+ m/z 180 Frag1 Acylium Ion [M - OCH3]+ m/z 149 (Base Peak) M_EI->Frag1 - OCH3 (31) Frag2 Benzoic Acid Cation [M - COOCH3]+ m/z 121 M_EI->Frag2 - COOCH3 (59) M_ESI Parent Ion (ESI-) [M - H]- m/z 179 Frag3 Decarboxylated [M - H - CO2]- m/z 135 M_ESI->Frag3 - CO2 (44)

Caption: Figure 2. Distinct fragmentation pathways for MMT under EI (Positive) and ESI (Negative) conditions.

Experimental Protocols

Sample Preparation for NMR

Objective: Prevent concentration-dependent shifts and dimerization effects.

  • Weigh 5-10 mg of MMT into a clean vial.

  • Add 0.6 mL of DMSO-d6 (99.9% D).

  • Critical Step: Sonicate for 30 seconds. MMT dissolves slower than DMT; ensure the solution is clear.

  • Transfer to a 5mm NMR tube.

  • Acquire spectrum at 298 K .

Reference Standards

When validating MMT, run a blank DMSO-d6 scan and a standard of DMT if available.

  • DMT Reference: Look for sharp singlet at 8.1 ppm (Ar-H) and singlet at 3.9 ppm (OCH3).

  • TPA Reference: Look for singlet at 8.0 ppm (Ar-H) and no methyl peak.

References

  • National Institute of Advanced Industrial Science and Technology (AIST). (2023). Spectral Database for Organic Compounds (SDBS): Methyl hydrogen terephthalate. SDBS No. 2557.[2] [Link]

  • Larsen, K. L., et al. (2020). "Metabolic pathways of terephthalates in environmental matrices." Environmental Science & Technology, 54(12), 7340-7350.
  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2014). Spectrometric Identification of Organic Compounds (8th ed.). Wiley. (Source for general AA'BB' and acid/ester IR assignments).

Sources

Solubility Profile of Mono-Methyl Terephthalate (MMT) in Common Organic Solvents

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Mono-methyl terephthalate (MMT), also known as 4-(methoxycarbonyl)benzoic acid, represents a critical "Janus" intermediate in polymer synthesis and drug development. Possessing both a hydrophilic carboxylic acid moiety and a lipophilic methyl ester group, MMT exhibits a complex solubility profile that bridges the gap between the highly insoluble terephthalic acid (TPA) and the organic-soluble dimethyl terephthalate (DMT).

This technical guide provides a comprehensive analysis of MMT’s solubility behavior, focusing on thermodynamic drivers, solvent-specific interactions, and experimental protocols for solubility determination. The data presented here is essential for optimizing purification processes, specifically in separating MMT from TPA and DMT matrices.

Physicochemical Context & Molecular Interactions[1]

The solubility of MMT is governed by the competition between its high crystal lattice energy (indicated by a melting point of ~220–223 °C) and its ability to form hydrogen bonds with solvents.

  • Structural Dualism:

    • Carboxylic Acid Group (-COOH): Acts as a hydrogen bond donor and acceptor. It drives solubility in polar protic solvents (alcohols, water) and basic aqueous solutions.

    • Methyl Ester Group (-COOCH₃): Provides lipophilic character, enabling solubility in moderately polar organic solvents (esters, ketones, chlorinated hydrocarbons).

  • Lattice Energy: The high melting point suggests strong intermolecular hydrogen bonding (dimerization of acid groups) in the solid state. Successful solvents must disrupt these intermolecular dimers.

Table 1: Physicochemical Properties Relevant to Solubility
PropertyValueImplication for Solubility
Molecular Formula

Moderate molecular weight (180.16 g/mol ).[1]
Melting Point 220–223 °CHigh energy barrier to dissolution; requires heating or strong H-bonding solvents.
pKa ~3.77 (Predicted)Soluble in basic aqueous media (forming carboxylate salts).
LogP ~1.9Moderately lipophilic; prefers organic phases over neutral water.

Solubility Data Analysis

Quantitative Profile: Methanol and Aqueous Mixtures

The most rigorously documented solubility data for MMT exists for methanol and methanol-water mixtures. This system is critical because methanol is often the solvent of choice for the transesterification reactions producing MMT.

According to research by Zhang et al. (2013), MMT solubility in methanol/water systems follows a non-linear trajectory dependent on temperature and water content.

  • Temperature Effect: Solubility increases endothermically with temperature.

  • Cosolvent Effect: Solubility increases significantly as the mass fraction of methanol increases. Water acts as an anti-solvent relative to methanol.

Key Data Trends (Approximate values based on literature trends):

  • Pure Water (298 K): Slightly soluble (< 1 mg/mL).

  • Pure Methanol (298 K): Moderately soluble.

  • Methanol (330 K): Highly soluble.

Qualitative Profile: Common Organic Solvents

For solvents where specific mole fraction data is sparse, the solubility is categorized based on functional group interactions.

Solvent ClassSpecific SolventsSolubility StatusMechanistic Insight
Alcohols Methanol, EthanolSoluble H-bonding with -COOH; dipole interaction with ester. Solubility increases with T.
Ketones AcetoneSoluble Dipole-dipole interactions; disrupts acid dimers.
Chlorinated Chloroform, DCMSoluble Good solvation of the aromatic ring and ester group.
Ethers Diethyl Ether, THFSoluble H-bond acceptor nature of ethers interacts with MMT acid proton.
Aprotic Polar DMSO, DMF, NMPVery Soluble Strong H-bond acceptors; best for high-concentration stock solutions.
Hydrocarbons Hexane, BenzeneLow/Insoluble Lack of H-bonding capability cannot overcome crystal lattice energy.

Experimental Protocol: Solubility Determination

To generate precise solubility data for MMT in a specific solvent system, the Static Equilibrium Method is the gold standard. This protocol ensures thermodynamic stability and reproducibility.

Workflow Diagram

SolubilityProtocol Start Start: Excess MMT Solid + Solvent Equilibration Equilibration (Thermostated Shaker, >24h) Start->Equilibration T = Constant Settling Phase Separation (Settling or Centrifugation) Equilibration->Settling Stop Agitation Sampling Supernatant Sampling (Heated Syringe Filter) Settling->Sampling Avoid Solid Phase Dilution Dilution (Mobile Phase) Sampling->Dilution Analysis Quantification (HPLC-UV or Gravimetric) Dilution->Analysis

Figure 1: Standardized workflow for determining the equilibrium solubility of MMT.

Detailed Methodology
  • Preparation: Add excess solid MMT to a glass vial containing the target solvent. Ensure a visible solid phase remains at the bottom.

  • Equilibration: Place the vial in a thermostated water bath or shaker. Agitate continuously for at least 24–48 hours at the target temperature (± 0.1 K).

  • Settling: Stop agitation and allow the solid to settle for 2–4 hours. Maintain temperature control strictly to prevent premature precipitation.

  • Sampling: Using a syringe pre-heated to the experimental temperature, withdraw the supernatant. Filter immediately through a 0.45 µm PTFE filter (also pre-heated) to remove suspended micro-crystals.

  • Quantification:

    • HPLC Method (Preferred): Dilute the filtrate with mobile phase (e.g., Methanol/Water). Analyze using a C18 column, UV detection at 254 nm.

    • Gravimetric Method: Evaporate a known volume of filtrate to dryness and weigh the residue. (Less accurate for volatile solvents).

Thermodynamic Modeling

For researchers needing to interpolate solubility at unmeasured temperatures, the Apelblat Equation is the standard semi-empirical model used for MMT and similar terephthalates.



Where:

  • 
     is the mole fraction solubility of MMT.
    
  • 
     is the absolute temperature (K).[2]
    
  • 
     are empirical parameters derived from regression of experimental data.[3]
    

Why this matters: The Apelblat model accurately captures the non-ideal behavior of MMT solutions, particularly the enthalpy-driven dissolution process observed in alcohols. For binary solvent mixtures (e.g., Methanol + Water), activity coefficient models like NRTL (Non-Random Two-Liquid) or Wilson are required to account for solvent-solvent interactions.

Application: Purification & Separation Logic

The solubility difference between MMT, DMT (Diester), and TPA (Diacid) is the basis for industrial purification.

  • DMT: Highly soluble in organic solvents; insoluble in water.[4]

  • TPA: Insoluble in most organic solvents; soluble in DMSO/NMP.

  • MMT: Intermediate solubility.[4]

Separation Strategy Diagram

SeparationLogic Mixture Crude Mixture (DMT + MMT + TPA) SolventWash Solvent Wash (Methanol or Chloroform) Mixture->SolventWash Filtrate Filtrate (DMT + MMT) SolventWash->Filtrate Soluble Residue Solid Residue (TPA) SolventWash->Residue Insoluble AlkExtract Alkaline Extraction (Dilute NaOH) Filtrate->AlkExtract OrgPhase Organic Phase (DMT) AlkExtract->OrgPhase Neutral AqPhase Aqueous Phase (MMT Salt) AlkExtract->AqPhase Ionized Acidification Acidification (HCl -> Precipitate MMT) AqPhase->Acidification

Figure 2: Logical flow for separating MMT from a crude reaction mixture based on differential solubility and pKa.

Protocol Insight:

  • Solid-Liquid Extraction: Washing crude product with cold methanol often dissolves DMT and MMT while leaving TPA behind.

  • Acid-Base Swing: MMT has a free carboxylic acid. Treating the filtrate with weak base extracts MMT into the aqueous phase (as a salt), leaving neutral DMT in the organic solvent. MMT is then recovered by acidifying the aqueous layer.

References

  • Zhang, H., et al. (2013). Solubility of Dimethyl Terephthalate and Monomethyl Terephthalate in the Methanol Aqueous Solution and Its Application To Recycle Monomethyl Terephthalate from Crude Dimethyl Terephthalate. Industrial & Engineering Chemistry Research.

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 15513, Monomethyl terephthalate.

  • ChemicalBook. Monomethyl terephthalate Properties and Solubility Data.

  • Zhang, Z., et al. (2019). Solubility and Thermodynamic Modeling of Dimethyl Terephthalate in Pure Solvents. Journal of Chemical & Engineering Data. (Contextual reference for thermodynamic modeling of terephthalates). [3]

Sources

Technical Deep Dive: Mono-methyl Terephthalate (MMT) in the Witten-Hercules Process

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Mono-methyl Terephthalate (MMT) as an Intermediate in Dimethyl Terephthalate Synthesis Content Type: Technical Whitepaper Audience: Researchers, Process Chemists, and Drug Development Professionals

Executive Summary

Mono-methyl terephthalate (MMT), also known as methyl hydrogen terephthalate, acts as the pivotal "half-step" intermediate in the industrial production of dimethyl terephthalate (DMT). While modern polymer production often utilizes Purified Terephthalic Acid (PTA), the Witten-Hercules (Katzschmann) process remains a critical technology for producing high-purity DMT, particularly for specialized drug delivery polymers and engineering plastics.

This guide dissects the role of MMT, moving beyond basic stoichiometry to explore the kinetic bottlenecks, catalyst selectivity, and isolation protocols required for high-precision research and industrial scaling.

Chemical Architecture & Properties

MMT (


) is a mono-ester dicarboxylic acid derivative.[1][2] Its asymmetry—possessing one hydrophilic carboxyl group and one lipophilic methyl ester group—makes it a unique amphiphilic building block.
Table 1: Physicochemical Profile of MMT
PropertyValueContext
CAS Number 1679-64-7Unique Identifier
Molecular Weight 180.16 g/mol Stoichiometric calculation basis
Melting Point 220–223 °CHigh thermal stability; requires heated lines in process
Solubility (25°C) Methanol, Ethanol, DMSOHigh solubility in polar organic solvents
Solubility (Water) Slight / InsolublePrecipitates upon acidification of aqueous salts
pKa ~3.8 (COOH)Comparable to benzoic acid derivatives

The Witten-Hercules Process: Mechanistic Core

The industrial synthesis of DMT does not proceed via a linear path but rather a concurrent oxidation-esterification cycle . MMT is the rate-determining intermediate formed during the oxidation of Methyl p-Toluate (MPT).

The Witten Cycle

In this process, p-xylene is not fully oxidized to Terephthalic Acid (TPA) immediately because TPA is insoluble and difficult to process. Instead, the process cycles through methyl esters to maintain a liquid phase.

The Four-Step Cycle:

  • Oxidation 1: p-Xylene

    
     p-Toluic Acid (p-TA).
    
  • Esterification 1: p-TA + Methanol

    
     Methyl p-Toluate (MPT).
    
  • Oxidation 2 (Crucial Step): MPT

    
    Mono-methyl Terephthalate (MMT) .
    
  • Esterification 2: MMT + Methanol

    
     Dimethyl Terephthalate (DMT).
    
Visualization: The Witten-Hercules Reaction Network

The following diagram illustrates the cyclic nature of the process, highlighting MMT's position as the bridge between the "Toluate" and "Terephthalate" branches.

WittenCycle pXylene p-Xylene pTA p-Toluic Acid (p-TA) pXylene->pTA Oxidation (Air, Co/Mn) 140-170°C MPT Methyl p-Toluate (MPT) pTA->MPT Esterification MPT->pXylene Recycled to Oxidation Reactor MMT Mono-methyl Terephthalate (MMT) MPT->MMT Oxidation (Rate Limiting) 140-180°C DMT Dimethyl Terephthalate (DMT) MMT->DMT Esterification 250°C, 25 bar MeOH Methanol MeOH->pTA MeOH->MMT

Figure 1: The Witten-Hercules Cycle showing the sequential oxidation and esterification steps. MMT is the product of the second oxidation stage.

Kinetic & Catalytic Insights
  • Catalyst System: The oxidation steps utilize a homogeneous Cobalt/Manganese (Co/Mn) catalyst system, often acetate salts.

  • Selectivity Challenge: The methyl group on MPT is less electron-rich than the methyl group on p-xylene due to the electron-withdrawing ester group on the opposite side of the ring. Consequently, the oxidation of MPT to MMT is slower and requires higher temperatures (140–180°C) compared to p-xylene oxidation.

  • Self-Validating Control: In an industrial reactor, the accumulation of MMT indicates a bottleneck in the second esterification stage. Process chemists monitor the Acid Number (AN) of the mixture; a high AN suggests incomplete conversion of MMT to DMT.

Laboratory Protocol: Isolation of High-Purity MMT

For researchers in drug development utilizing MMT as a prodrug scaffold or linker, industrial-grade mixtures are insufficient. The following protocol describes the controlled monohydrolysis of DMT , a self-validating method to obtain >99% pure MMT.

Reagents
  • Dimethyl Terephthalate (DMT)[1][3][4][5][6][7][8]

  • Potassium Hydroxide (KOH)[9]

  • Methanol (MeOH)[6][8]

  • Hydrochloric Acid (1M HCl)

Step-by-Step Methodology
  • Dissolution: Dissolve 10 mmol of DMT in 50 mL of warm Methanol (60°C).

  • Controlled Hydrolysis: Add exactly 1.0 equivalent of KOH dissolved in 10 mL MeOH dropwise over 30 minutes.

    • Mechanism:[9][10][11] The statistical probability of hydrolyzing the second ester bond is low if stoichiometry is strictly controlled (1:1 ratio).

  • Precipitation (Validation Step): The potassium salt of MMT (K-MMT) is significantly less soluble in MeOH than DMT. A white precipitate should form. If no precipitate forms, the reaction is incomplete or the solvent volume is too high.

  • Filtration: Filter the K-MMT precipitate and wash with cold MeOH to remove unreacted DMT.

  • Acidification: Re-suspend the K-MMT salt in minimal distilled water. Add 1M HCl until pH < 2.

  • Final Isolation: MMT will precipitate as a white solid.[12] Filter, wash with water, and dry under vacuum at 60°C.

Workflow Visualization

MMT_Isolation Start Start: DMT + MeOH AddKOH Add 1.0 eq KOH (Dropwise, 60°C) Start->AddKOH CheckPpt Precipitate Forms? (K-MMT Salt) AddKOH->CheckPpt Filter Filter & Wash (Remove unreacted DMT) CheckPpt->Filter Yes Acidify Acidify with HCl (pH < 2) Filter->Acidify FinalProduct Isolate Pure MMT (White Solid) Acidify->FinalProduct

Figure 2: Laboratory workflow for the selective isolation of MMT via controlled monohydrolysis.

Analytical Characterization

To ensure the integrity of MMT synthesized or isolated, use the following chromatographic parameters.

HPLC Method (Reverse Phase)
  • Column: C18 (e.g., Agilent Zorbax SB-C18, 5µm, 4.6 x 150mm).

  • Mobile Phase: Gradient Acetonitrile (ACN) / Water (0.1% Phosphoric Acid).

    • 0-5 min: 20% ACN.

    • 5-20 min: Ramp to 80% ACN.

  • Detection: UV at 254 nm.

  • Retention Order: Terephthalic Acid (TPA) < MMT < DMT.

    • Note: MMT elutes between the di-acid and the di-ester due to intermediate polarity.

References

  • Industrial Organic Chemistry , 5th Ed. "Oxidation Products of Xylene."[13][14] Wiley-VCH.

  • Preparation of Monoalkyl Terephthalates: An Overview. Synthetic Communications. Describes the selective hydrolysis protocol.

  • Kinetics of the Witten Process. Industrial & Engineering Chemistry Research. Detailed kinetic modeling of MPT oxidation.

  • PubChem Compound Summary: Monomethyl terephthalate. National Center for Biotechnology Information.

Sources

Hydrolysis Kinetics of Mono-Methyl Terephthalate to Terephthalic Acid

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide for Process Optimization

Executive Summary

The hydrolysis of mono-methyl terephthalate (MMT) to terephthalic acid (TPA) represents the rate-determining step in the purification of TPA and the chemical recycling of Polyethylene Terephthalate (PET). While the initial hydrolysis of dimethyl terephthalate (DMT) to MMT is kinetically rapid, the subsequent conversion of MMT to TPA is often hindered by electrostatic repulsion in alkaline media or equilibrium limitations in neutral hydrothermal systems.

This guide provides a rigorous framework for characterizing these kinetics. It moves beyond basic reaction monitoring to offer a self-validating experimental protocol, advanced kinetic modeling strategies, and precise analytical methodologies suitable for pharmaceutical and industrial researchers.

Mechanistic Foundations

Understanding the molecular behavior of MMT is a prerequisite for kinetic modeling. The reaction is a nucleophilic acyl substitution, but its kinetics are heavily influenced by the pH of the medium.

1.1 The Reaction Pathway

The hydrolysis of DMT proceeds via two consecutive steps.[1][2] The target of this guide is Step 2 :

  • Step 1 (Fast):

    
    
    
  • Step 2 (Slow/Rate Determining):

    
    
    
1.2 Why MMT Hydrolysis is the Bottleneck

In alkaline hydrolysis (saponification), the formation of the MMT anion (


) introduces a negative charge to the molecule. This creates an electrostatic repulsion against the incoming nucleophile (OH⁻), significantly reducing the rate constant 

compared to

. In neutral/acidic hydrolysis , the reaction is reversible, and the accumulation of TPA (insoluble in water at low T, but soluble at reaction T) can drive the equilibrium backward or induce autocatalysis depending on concentration.

ReactionMechanism Fig 1. Mechanistic pathway of MMT hydrolysis via tetrahedral intermediate. MMT Mono-Methyl Terephthalate (MMT) TI Tetrahedral Intermediate MMT->TI Nucleophilic Attack (k2) OH Nucleophile (OH- / H2O) OH->TI TPA Terephthalic Acid (TPA) TI->TPA Elimination MeOH Methanol (Leaving Group) TI->MeOH

Experimental Methodology

To obtain high-fidelity kinetic data, researchers must control temperature, pH, and mixing efficiency strictly. The following protocol is designed for an alkaline hydrolysis study but can be adapted for neutral hydrothermal conditions.

2.1 Reagents & Equipment[3][4]
  • Reactant: Mono-methyl terephthalate (purity >98%). Note: If MMT is unavailable, it can be synthesized via partial methanolysis of TPA or isolated from DMT hydrolysis mixtures.

  • Solvent: Deionized water (for neutral) or 0.1M - 1.0M NaOH (for alkaline).

  • Internal Standard: Benzoic acid or Dimethyl sulfone (chemically inert under reaction conditions).

  • Reactor: 500 mL jacketed glass reactor with overhead stirring (400+ rpm to eliminate mass transfer limitations).

2.2 Kinetic Data Acquisition Protocol
PhaseStepActionRationale
Preparation 1Pre-heat solvent to target temperature (

).
Ensures isothermal conditions from

.
2Dissolve Internal Standard in solvent.Corrects for volume changes/injection errors in HPLC.
Initiation 3Rapidly add MMT powder/solution. Start timer (

).
Minimizes dissolution time lag.
Sampling 4Withdraw 1.0 mL aliquots at geometric time intervals (e.g., 1, 2, 4, 8, 15, 30 min).Captures the rapid initial rate and the slower tail.
Quenching 5Critical: Dispense aliquot into 1.0 mL of cold 1M HCl (excess acid).Instantly protonates intermediates and stops alkaline hydrolysis.
Analysis 6Filter (0.22

m PTFE) and analyze via HPLC.
Removes precipitated TPA (if concentration is high) or prepares for column safety.
2.3 Analytical Method (HPLC-UV)

Standardizing the quantification of MMT and TPA is crucial.

  • Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 4.6 x 150 mm, 5

    
    m) or Anion Exchange for strict isomer separation.
    
  • Mobile Phase:

    • A: Water + 0.1% Phosphoric Acid (suppresses ionization of TPA/MMT, improving peak shape).

    • B: Acetonitrile.[5]

  • Gradient: 5% B to 60% B over 15 min.

  • Detection: UV at 240 nm (absorption max for terephthalates).

Kinetic Modeling & Data Analysis

Raw concentration data must be fitted to integrated rate laws to derive


 values.
3.1 Rate Laws

For alkaline hydrolysis (excess OH⁻), the reaction is Pseudo-First-Order :



Where 

.

For neutral hydrolysis (reversible):



3.2 Calculating Activation Energy (

)

Perform the experiment at minimum three temperatures (e.g., 60°C, 70°C, 80°C). Use the Arrhenius equation:



  • Plot

    
     vs 
    
    
    
    .
  • Slope =

    
    .
    

Literature Benchmarks:

  • 
     for MMT 
    
    
    
    TPA is typically 60–70 kJ/mol in alkaline conditions.
  • 
     for DMT 
    
    
    
    MMT is typically higher (~95 kJ/mol), but the rate is faster due to frequency factors and lack of charge repulsion.

ExperimentalWorkflow Fig 2. Self-validating experimental workflow for kinetic determination. Start Start: Pre-heat Solvent + Internal Standard React Reaction Phase (Add MMT, t=0) Start->React Sample Sampling (Geometric Intervals) React->Sample Quench Quench: Cold HCl (Stop Hydrolysis) Sample->Quench Analyze HPLC Analysis (Quantify MMT/TPA) Quench->Analyze Model Kinetic Modeling (Determine k, Ea) Analyze->Model Model->Start Optimize T/pH

Industrial Implications & Troubleshooting
4.1 Common Pitfalls
  • Poor Mass Balance: If MMT + TPA moles do not equal initial MMT moles, check for sublimation (if high T) or precipitation of TPA in sampling lines.

  • pH Drift: In unbuffered systems, the release of TPA lowers pH, auto-inhibiting the reaction (if alkaline) or auto-catalyzing (if neutral). Solution: Use a pH-stat titrator to maintain constant pH by dosing NaOH automatically.

4.2 Application in Drug Development & Recycling
  • Pharma: MMT is a common impurity in TPA used for synthesizing drug linkers. Understanding its hydrolysis ensures regulatory compliance (purity >99.9%).

  • Recycling: In PET depolymerization, stopping at MMT reduces yield. Process engineers use

    
     values to size reactors, ensuring sufficient residence time for complete conversion to TPA.
    
References
  • Grause, G., et al. (2011). Alkaline Hydrolysis of Polyethylene Terephthalate at Lower Reaction Temperature. National Institute of Informatics. 6[7]

  • Karayannidis, G. P., & Achilias, D. S. (2007). Chemical Recycling of Polyethylene Terephthalate (PET).[2][8][9][10][6] Macromolecular Materials and Engineering. 7

  • BenchChem. (2025).[11] A Comparative Guide to the Synthesis of Monoalkyl Terephthalates. 11[7][8]

  • ResearchGate. (2024). Kinetic Modelling and Mechanism Elucidation of Catalyst-free Dimethyl Terephthalate Hydrolysis. 2

  • Helix Chromatography. (2024). HPLC Methods for Analysis of Terephthalic Acid. 12

Sources

Topic: Biological Degradation of Poly(ethylene terephthalate) (PET) and Conversion to High-Value Chemical Synthons

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Poly(ethylene terephthalate) (PET) is a ubiquitous polymer whose persistence in the environment represents a significant global challenge. Conventional mechanical recycling methods often result in downcycled materials with diminished properties, while chemical recycling can be energy-intensive and require harsh conditions.[1][2] This guide explores the burgeoning field of enzymatic degradation as a sustainable and highly specific alternative for PET waste valorization. We delve into the core biological machinery responsible for this process, focusing on the landmark discovery of Ideonella sakaiensis and its key enzymes, PETase and MHETase.[3][4][5]

This document provides a detailed examination of the enzymatic cascade that depolymerizes PET into its constituent monomers, terephthalic acid (TPA) and ethylene glycol (EG).[6][7] Furthermore, it addresses the critical subsequent step of converting these biological intermediates into valuable chemical building blocks, such as mono-methyl terephthalate, through established chemical synthesis routes. By synthesizing field-proven insights with technical accuracy, this guide offers comprehensive, step-by-step protocols for PET degradation assays, analytical quantification of products via HPLC, and authoritative grounding in the primary scientific literature. It is designed to equip researchers with the foundational knowledge and practical methodologies required to advance the science of polymer bioremediation and upcycling.

Chapter 1: The Challenge of PET Waste and the Biological Imperative

PET is a semi-aromatic polyester formed through the polycondensation of TPA and EG.[2][8] Its excellent thermal stability, durability, and low cost have made it indispensable for packaging, textiles, and plastic films.[2][9] However, these same properties contribute to its recalcitrance in the environment, where it can persist for centuries.[10]

Traditional recycling methods face significant hurdles. Mechanical recycling, the most common approach, is susceptible to contamination and thermal degradation, which reduces the quality of the resulting polymer.[2] Chemical processes, such as glycolysis or hydrolysis, can depolymerize PET back to its monomers but often require high temperatures and hazardous catalysts.[1][11] Biological degradation presents a compelling alternative, offering the potential for a closed-loop system where plastic waste is transformed back into high-quality monomers under ambient conditions, mitigating environmental accumulation and reducing reliance on fossil fuels for virgin PET production.[3][11][12]

Chapter 2: The Core Enzymatic Pathway: From PET to its Monomers

A paradigm shift in the field of plastic bioremediation occurred in 2016 with the discovery of Ideonella sakaiensis, a bacterium capable of utilizing PET as its primary source of carbon and energy.[3][4][13] This organism secretes a unique two-enzyme system that synergistically breaks down PET.

The Key Players: PETase and MHETase
  • PETase (PET Hydrolase, EC 3.1.1.101): This extracellular enzyme initiates the degradation process by adhering to the surface of the PET polymer.[2][6] PETase hydrolyzes the ester bonds within the polymer chain, breaking it down into smaller, soluble intermediates.[4] The primary product is mono-(2-hydroxyethyl) terephthalate (MHET), with smaller amounts of bis-(2-hydroxyethyl) terephthalate (BHET) and terephthalic acid (TPA) also being formed.[1][10][14][15] Unlike many previously studied cutinases, PETase functions efficiently at ambient temperatures (around 30°C).[16][17] However, its efficiency is significantly influenced by the crystallinity of the PET; it degrades amorphous or low-crystallinity PET much more effectively than the highly crystalline PET found in beverage bottles.[4][7][16]

  • MHETase (MHET Hydrolase, EC 3.1.1.102): The second enzyme in the pathway, MHETase, is a hydrolase that acts on the primary product of PETase.[18] It specifically breaks down MHET into the final monomers: terephthalic acid (TPA) and ethylene glycol (EG).[1][3][14][15][19] This synergistic action is crucial for the complete depolymerization of PET and prevents the accumulation of the intermediate MHET, which can inhibit PETase activity.[19] Once formed, TPA and EG can be transported into the bacterial cell and assimilated into central metabolism, such as the tricarboxylic acid (TCA) cycle.[8][20]

PET_Degradation_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Metabolism PET PET Polymer (Insoluble) MHET MHET (mono-(2-hydroxyethyl) terephthalate) PET->MHET PETase BHET BHET (bis-(2-hydroxyethyl) terephthalate) PET->BHET PETase TPA_extra TPA (Terephthalic Acid) MHET->TPA_extra MHETase EG_extra EG (Ethylene Glycol) MHET->EG_extra MHETase BHET->MHET PETase TPA_intra TPA TPA_extra->TPA_intra Transporter EG_intra EG EG_extra->EG_intra Transporter TCA_Cycle TCA Cycle TPA_intra->TCA_Cycle Catabolism EG_intra->TCA_Cycle Catabolism

Caption: Enzymatic degradation pathway of PET by Ideonella sakaiensis.

Chapter 3: From Monomer to Target Synthon: The Synthesis of Mono-methyl Terephthalate

While the biological degradation of PET efficiently yields TPA and EG, it does not directly produce mono-methyl terephthalate (MMT). The conversion of the biologically-derived TPA into MMT represents a value-adding, downstream processing step, transforming a recycled monomer into a more specialized chemical synthon. This is a critical concept in creating a circular bioeconomy for plastics, where waste is not just recycled but upcycled into higher-value products.[8][11][17]

The most direct route to MMT from TPA is through chemical esterification. A well-established, two-step procedure provides a high-yield pathway:

  • Diesterification: Terephthalic acid is first converted to its corresponding dialkyl terephthalate (e.g., dimethyl terephthalate). This can be achieved by refluxing TPA in the presence of an alcohol (in this case, methanol) and a catalyst such as thionyl chloride.[21]

  • Selective Monohydrolysis: The resulting dialkyl terephthalate undergoes controlled, partial hydrolysis in a basic medium (e.g., potassium hydroxide) to yield the monoalkyl terephthalate.[21] Careful control of the stoichiometry, particularly the ratio of base to diester, is crucial to maximize the yield of the monoester and prevent complete hydrolysis back to TPA.[21]

This chemo-synthetic approach bridges the gap between the biological degradation product and the desired industrial synthon, highlighting a powerful synergy between biotechnology and chemistry.

Chapter 4: Experimental Protocols and Methodologies

The following protocols provide a framework for the systematic investigation of PET biodegradation.

Protocol 1: Expression and Purification of PET-degrading Enzymes

This protocol is adapted for a recombinant E. coli expression system, a common method for producing PETase and MHETase.

  • Transformation: Transform E. coli BL21(DE3) cells with expression vectors containing the gene for PETase or MHETase, typically with a His-tag for purification.

  • Starter Culture: Inoculate a single colony into 50 mL of Luria-Bertani (LB) broth containing the appropriate antibiotic. Incubate overnight at 37°C with shaking (200 rpm).

  • Large-Scale Culture: Inoculate 1 L of LB broth with the overnight starter culture. Grow at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.

  • Induction: Cool the culture to 18-20°C and induce protein expression by adding Isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-0.5 mM.

  • Incubation: Continue to incubate at 18-20°C for 16-20 hours with shaking.

  • Cell Harvest: Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.

  • Lysis: Resuspend the cell pellet in lysis buffer (e.g., 50 mM Tris-HCl, 300 mM NaCl, 10 mM imidazole, pH 8.0) and lyse the cells using sonication or a French press.

  • Purification: Clarify the lysate by centrifugation at 20,000 x g for 30 minutes at 4°C. Apply the supernatant to a Ni-NTA affinity chromatography column. Wash the column with wash buffer (lysis buffer with 20-40 mM imidazole) and elute the His-tagged protein with elution buffer (lysis buffer with 250-500 mM imidazole).

  • Verification: Confirm protein purity and concentration using SDS-PAGE and a Bradford assay, respectively.

Protocol 2: Enzymatic Degradation Assay of PET Film

This protocol describes a typical assay to measure the hydrolytic activity of purified enzymes on PET.

  • Substrate Preparation: Cut amorphous PET film (e.g., 10-20 mg, approx. 1x1 cm) and wash with ethanol and deionized water to remove surface contaminants. Dry the film to a constant weight.

  • Reaction Setup: Place the pre-weighed PET film into a 2 mL microcentrifuge tube.

  • Reaction Mixture: Prepare a reaction buffer (e.g., 100 mM glycine-NaOH, pH 9.0). Add 1 mL of buffer to the tube containing the PET film.

  • Enzyme Addition: Add the purified PETase and/or MHETase to the reaction mixture to a final concentration of 0.1-1.0 µM. For a synergistic reaction, a combination of both enzymes is used.

  • Control: Prepare a negative control reaction containing the PET film and buffer but no enzyme to account for any non-enzymatic hydrolysis.

  • Incubation: Incubate the reactions at the optimal temperature for the enzyme (e.g., 30°C for wild-type PETase) with gentle agitation for a defined period (e.g., 24-72 hours).[22]

  • Reaction Termination: At designated time points, stop the reaction by inactivating the enzyme (e.g., by adding a small volume of HCl or by heat inactivation).[23]

  • Product Analysis: Centrifuge the reaction tubes to pellet any remaining PET film. Collect the supernatant for analysis of soluble degradation products (TPA, MHET, BHET) by HPLC.

Protocol 3: Analytical Quantification by HPLC

This protocol details a robust method for separating and quantifying the primary products of PET degradation.[1]

  • Sample Preparation: Filter the supernatant from the degradation assay through a 0.22 µm syringe filter to remove any particulate matter.

  • HPLC System: Use a reverse-phase HPLC system equipped with a C18 column and a UV-Vis detector.[1][24]

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).[24]

    • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) or Formic Acid in water.[23][24]

    • Mobile Phase B: Acetonitrile.[1]

    • Flow Rate: 0.5 - 1.0 mL/min.[23]

    • Column Temperature: 30-40°C.[23][24]

    • Detection Wavelength: 240-244 nm (to detect the aromatic ring of the terephthalate moiety).[1][23]

    • Injection Volume: 20 µL.[23]

  • Elution Gradient: Employ a linear gradient to effectively separate the products. A typical gradient might be:

    • 0-5 min: 10% B

    • 5-25 min: 10% to 90% B (linear ramp)

    • 25-30 min: 90% B

    • 30-35 min: Return to 10% B for re-equilibration

  • Quantification: Create a standard curve for TPA, MHET, and BHET using certified reference standards of known concentrations. Calculate the concentration of each product in the experimental samples by comparing their peak areas to the standard curve.

Chapter 5: Data Presentation and Visualization

Clear presentation of quantitative data is essential for interpreting results and comparing the efficiencies of different enzymes or conditions.

Data Presentation Tables

Table 1: HPLC Parameters for PET Degradation Product Analysis

ParameterConditionRationale
Column C18 Reverse-Phase, 4.6 x 150 mmStandard for separating aromatic acids and their esters.
Mobile Phase A Water with 0.1% TFAAcidifies the mobile phase to ensure carboxylic acids are protonated for better retention and peak shape.
Mobile Phase B AcetonitrileOrganic solvent for eluting analytes based on hydrophobicity.
Gradient 10% to 90% Acetonitrile over 20 minAllows for the separation of polar (TPA) and less polar (MHET, BHET) compounds in a single run.
Flow Rate 0.8 mL/minProvides good separation with reasonable run times.
Temperature 30°CEnsures reproducible retention times.[24]
Detection UV at 242 nmOptimal wavelength for detecting the terephthalate aromatic ring.[1][24]

Table 2: Example Data - Product Formation Over Time (µM)

Time (hours)TPA (µM)MHET (µM)BHET (µM)
00.00.00.0
1215.2 ± 1.845.6 ± 3.15.1 ± 0.9
2455.9 ± 4.522.1 ± 2.42.3 ± 0.5
4898.7 ± 7.28.3 ± 1.1< LOD
72121.4 ± 8.92.1 ± 0.4< LOD
Data are presented as mean ± standard deviation (n=3). LOD = Limit of Detection.
Experimental Workflow Visualization

Experimental_Workflow cluster_prep Phase 1: Preparation cluster_assay Phase 2: Degradation Assay cluster_analysis Phase 3: Analysis enzyme_prod 1. Enzyme Production (Recombinant Expression) enzyme_pur 2. Enzyme Purification (Affinity Chromatography) enzyme_prod->enzyme_pur reaction_setup 4. Reaction Setup (PET + Buffer + Enzyme) enzyme_pur->reaction_setup pet_prep 3. PET Substrate Prep (Wash & Weigh) pet_prep->reaction_setup incubation 5. Incubation (e.g., 30°C, 72h) reaction_setup->incubation termination 6. Reaction Termination & Sample Collection incubation->termination hplc_analysis 7. HPLC Analysis (Quantify TPA, MHET) termination->hplc_analysis data_analysis 8. Data Analysis (Calculate Rates/Yields) hplc_analysis->data_analysis

Caption: A streamlined workflow for PET enzymatic degradation experiments.

Chapter 6: Future Perspectives and Challenges

The discovery of PETase and MHETase has catalyzed a global research effort to harness their potential. However, significant challenges remain before enzymatic PET recycling can be implemented at an industrial scale.

  • Improving Enzyme Performance: Wild-type PETase and MHETase exhibit relatively low thermal stability and catalytic activity, particularly on high-crystallinity PET.[17] Protein engineering and directed evolution are powerful strategies being used to create more robust and efficient enzyme variants.[10][18][20]

  • Whole-Cell Biocatalysis: Using engineered microorganisms that secrete the necessary enzymes directly into the reaction medium can reduce the costs associated with enzyme purification.[17][22] Developing robust microbial chassis, such as yeast or photosynthetic microalgae, is a promising area of research.[6][17][22]

  • Consolidated Bioprocessing: The ultimate goal is to develop a one-step process where engineered microbial consortia simultaneously degrade PET and convert the resulting monomers into high-value chemicals, fully realizing the potential of a circular plastic bioeconomy.[6]

  • Pre-treatment of PET: Given the challenge of degrading high-crystallinity PET, developing energy-efficient pre-treatment methods (e.g., mechanical grinding, mild thermal treatment) to increase the amorphous content of the plastic waste will be crucial for industrial viability.[16]

By addressing these challenges, the scientific community can move closer to a future where plastic waste is no longer a persistent pollutant but a valuable feedstock for a sustainable bio-industrial landscape.

References

  • Allred, H. (2024). An Examination of the Enzymatic Degradation of PET Plastic via PETase and MHETase. Morganton Scientific.
  • Pirillo, V., Pollegioni, L., & Molla, G. (2021). Analytical methods for the investigation of enzyme-catalyzed degradation of polyethylene terephthalate. FEBS Journal. [Link]

  • Hsieh, Y., et al. (2024). Engineered Yeasts Displaying PETase and MHETase as Whole-Cell Biocatalysts for the Degradation of Polyethylene Terephthalate (PET). International Journal of Molecular Sciences. [Link]

  • Sustainability Directory. (n.d.). Ideonella Sakaiensis PET Degradation. [Link]

  • MDPI. (2025). Metabolism of Terephthalic Acid by a Novel Bacterial Consortium Produces Valuable By-Products. [Link]

  • Wikipedia. (n.d.). Ideonella sakaiensis. [Link]

  • Yang, J., et al. (2021). Biodegradation of Polyethylene Terephthalate. Encyclopedia.pub. [Link]

  • MDPI. (2025). Metabolism of Terephthalic Acid by a Novel Bacterial Consortium Produces Valuable By-Products. [Link]

  • Yang, J., et al. (2021). Current Advances in the Biodegradation and Bioconversion of Polyethylene Terephthalate. MDPI. [Link]

  • Microbe Notes. (2023). A Guide to Ideonella sakaiensis (Plastic-Eating Bacteria). [Link]

  • PubMed. (2025). Metabolism of Terephthalic Acid by a Novel Bacterial Consortium Produces Valuable By-Products. [Link]

  • R Discovery. (2025). Metabolism of Terephthalic Acid by a Novel Bacterial Consortium Produces Valuable By-Products. [Link]

  • PubMed. (2022). Microbial degradation and valorization of poly(ethylene terephthalate) (PET) monomers. [Link]

  • ResearchGate. (n.d.). Enzymatic degradation pathway of polyethylene terephthalate (PET). [Link]

  • Espina, O., et al. (2023). Degradation of PET Bottles by an Engineered Ideonella sakaiensis PETase. MDPI. [Link]

  • Urbanek, A., et al. (2025). It Is Dangerous to Go Alone: Strategies to Optimize PET Biocatalysis and Upcycling through Enzymatic Synergism. ACS Omega. [Link]

  • Semantic Scholar. (2025). An Examination of the Enzymatic Degradation of PET Plastic via PETase and MHETase. [Link]

  • Ali, S. S., et al. (2022). An Overview into Polyethylene Terephthalate (PET) Hydrolases and Efforts in Tailoring Enzymes for Improved Plastic Degradation. International Journal of Molecular Sciences. [Link]

  • Austin, H. P., et al. (2018). Characterization and engineering of a plastic-degrading aromatic polyesterase. Proceedings of the National Academy of Sciences. [Link]

  • ResearchGate. (n.d.). (A) Enzymatic degradation pathway of PET by PETase and MHETase; (B).... [Link]

  • Kenny, S. T., et al. (2020). Microbial Polyethylene Terephthalate Hydrolases: Current and Future Perspectives. Frontiers in Microbiology. [Link]

  • Urbanek, A., et al. (2021). Current Knowledge on Polyethylene Terephthalate Degradation by Genetically Modified Microorganisms. Frontiers in Bioengineering and Biotechnology. [Link]

  • Puspitasari, F., et al. (2025). A mini-review on the role of PETase in polyethylene terephthalate degradation. Reviews in Environmental Science and Bio/Technology. [Link]

  • ResearchGate. (n.d.). Reverse-phase HPLC separation of reaction products of the enzymatic.... [Link]

  • Maity, W., et al. (2021). Emerging Roles of PETase and MHETase in the Biodegradation of Plastic Wastes. Applied Biochemistry and Biotechnology. [Link]

  • Yoshida, S., et al. (2021). Ideonella sakaiensis, PETase, and MHETase: From identification of microbial PET degradation to enzyme characterization. Methods in Enzymology. [Link]

  • Taniguchi, I., et al. (2019). Biodegradation of PET: Current Status and Application Aspects. ACS Catalysis. [Link]

  • Semantic Scholar. (2021). Kinetics Study of Hydrothermal Degradation of PET Waste into Useful Products. [Link]

  • Miksch, M., et al. (2022). Reaction pathways for the enzymatic degradation of poly(ethylene terephthalate): What characterizes an efficient PET-hydrolase?. bioRxiv. [Link]

  • Quartinello, F., et al. (2025). There and Back Again: Recovery of Terephthalic Acid from Enzymatically Hydrolyzed Polyesters for Resynthesis. ChemSusChem. [Link]

  • Chenot, E. D., et al. (2007). Preparation of Monoalkyl Terephthalates: An Overview. Synthetic Communications. [Link]

Sources

Methodological & Application

Application Note: High-Resolution Quantification of Mono-Methyl Terephthalate (MMT) in Reaction Mixtures via RP-HPLC

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Introduction

The accurate quantification of Mono-Methyl Terephthalate (MMT) is a critical analytical challenge in the optimization of polyethylene terephthalate (PET) recycling (depolymerization) and the synthesis of terephthalic acid (TPA). MMT exists as a transient intermediate between the non-polar Dimethyl Terephthalate (DMT) and the highly polar TPA.

In reaction mixtures, these three species coexist with solvents (ethylene glycol, water, methanol) and oligomers. Standard isocratic methods often fail to resolve TPA (which elutes in the void volume) from MMT, or require excessive run times to elute DMT.

This guide presents a robust, gradient-based Reverse-Phase HPLC (RP-HPLC) protocol . It utilizes a specific pH-controlled mobile phase to suppress the ionization of the carboxylic acid groups, ensuring sharp peak shapes and reproducible retention times.

Chemical Context & Separation Logic

To design a self-validating method, one must understand the analyte behavior.[1] The separation is governed by the polarity differences induced by the functional groups attached to the benzene ring.[1]

  • TPA (Terephthalic Acid): Two carboxylic acid groups (

    
    ).[1] Highly polar.
    
  • MMT (Mono-Methyl Terephthalate): One ester, one acid.[1] Intermediate polarity.

  • DMT (Dimethyl Terephthalate): Two ester groups.[1] Non-polar (hydrophobic).[1]

The Chromatographic Challenge: At neutral pH, TPA and MMT ionize (


), becoming too polar for C18 retention. We must use an acidic mobile phase (pH < 3.0)  to keep them in their protonated, neutral form (

).
Diagram 1: Separation Mechanism & Elution Logic

ElutionLogic cluster_0 Analytes cluster_1 C18 Stationary Phase Interaction TPA Terephthalic Acid (Most Polar) Weak Weak Interaction (Elutes First) TPA->Weak High Polarity MMT Mono-Methyl Terephthalate (Intermediate) Med Moderate Interaction MMT->Med Mixed Functionality DMT Dimethyl Terephthalate (Least Polar) Strong Strong Interaction (Elutes Last) DMT->Strong Hydrophobic RT: 2.5 - 3.5 min RT: 2.5 - 3.5 min Weak->RT: 2.5 - 3.5 min RT: 6.0 - 7.5 min RT: 6.0 - 7.5 min Med->RT: 6.0 - 7.5 min RT: 12.0 - 14.0 min RT: 12.0 - 14.0 min Strong->RT: 12.0 - 14.0 min

Caption: Elution order governed by analyte polarity and interaction with the hydrophobic C18 stationary phase under acidic conditions.

Instrumentation & Chromatographic Conditions

This protocol is optimized for an Agilent 1260/1290 Infinity II or Waters Alliance/Acquity system, but is transferable to any standard HPLC.[1]

Hardware Configuration
  • Pump: Quaternary or Binary Gradient Pump (Max pressure > 400 bar).

  • Detector: Diode Array Detector (DAD) or Variable Wavelength Detector (VWD).[1]

  • Autosampler: Temperature controlled at 25°C (prevents precipitation).

  • Column Oven: 40°C (Critical for reducing mobile phase viscosity and improving TPA peak symmetry).

Method Parameters (The Protocol)
ParameterSpecificationCausality / Rationale
Column C18, 150 x 4.6 mm, 3.5 µm or 5 µm (e.g., Zorbax Eclipse Plus or Phenomenex Luna)Standard hydrophobic retention. 150mm length provides sufficient plates for isomer separation.
Mobile Phase A 0.1% Phosphoric Acid (

) in Water
Low pH (~2.[1]5) suppresses ionization of TPA/MMT, preventing peak tailing.[1]
Mobile Phase B Acetonitrile (HPLC Grade)Preferred over Methanol for lower backpressure and sharper aromatic peaks.[1]
Flow Rate 1.0 mL/minStandard flow for 4.6mm ID columns.[1]
Wavelength 240 nm (Bandwidth 4 nm)Primary. Max absorption for terephthalate esters. 254 nm is secondary.[1]
Injection Vol 5 - 10 µLKeep volume low to prevent solvent effects (peak broadening).[1]
Gradient Profile

Note: A gradient is strictly required.[1] Isocratic methods cannot resolve TPA and DMT in a reasonable timeframe.

Time (min)% Mobile Phase BEvent
0.005%Initial Hold (Elute salts/polar impurities)
2.005%Begin Gradient
15.0090%Ramp to elute hydrophobic DMT
18.0090%Column Wash
18.105%Return to Initial
23.005%Re-equilibration (Mandatory)

Sample Preparation Workflow

The Critical Failure Point: Reaction mixtures often contain high concentrations of TPA, which has very poor solubility in Methanol or Acetonitrile. If you dilute a reaction mixture directly into the mobile phase, TPA will precipitate, clogging the needle or column.

The Solution: Use Dimethyl Sulfoxide (DMSO) as a co-solvent for the initial dilution.[1]

Diagram 2: Sample Preparation Protocol

SamplePrep Raw Crude Reaction Mixture (Solid/Liquid Slurry) Step1 1. Weigh 50 mg Sample into 20mL vial Raw->Step1 Step2 2. Add 10 mL DMSO (Dissolves TPA/MMT/DMT) Step1->Step2 Step3 3. Sonicate (10 mins) Ensure complete dissolution Step2->Step3 Step4 4. Dilute 1:10 with Mobile Phase A (Water/Acid) Step3->Step4 Caution: Exothermic Step5 5. Filter (0.22 µm PTFE) Remove oligomers/catalyst Step4->Step5 Vial HPLC Vial Ready for Injection Step5->Vial

Caption: DMSO is used to solubilize the highly insoluble TPA before dilution into the mobile phase compatible solvent.

Method Validation (Trustworthiness)

To ensure the data is defensible for drug development or process engineering, the following validation criteria must be met.

System Suitability Testing (SST)

Run a standard mix (TPA, MMT, DMT) before every sample set.

  • Resolution (

    
    ):  > 2.0 between TPA and MMT.
    
  • Tailing Factor (

    
    ):  < 1.5 for TPA (Acidic mobile phase is working).
    
  • Precision: %RSD of peak area < 1.0% (n=5 injections).

Linearity & Range

Prepare calibration standards in DMSO/Water (50:50) to match sample matrix.

  • Range: 0.01 mg/mL to 1.0 mg/mL.

  • Acceptance:

    
    .[1]
    
Limit of Quantification (LOQ)

Using 240 nm detection:

  • MMT LOQ: Typically ~0.5 µg/mL (0.5 ppm).[1]

  • DMT LOQ: ~0.5 µg/mL.[1]

  • TPA LOQ: ~1.0 µg/mL (lower response factor).[1]

Troubleshooting Guide

IssueProbable CauseCorrective Action
Split Peak (TPA) Sample solvent too strong (high % DMSO).Reduce injection volume to 2-3 µL or dilute sample further with water.
Tailing TPA Peak pH of Mobile Phase A is > 3.[1]0.Remake Mobile Phase A. Ensure pH is ~2.5 using Phosphoric Acid.[1]
Ghost Peaks Carryover of DMT from previous run.Extend the 90% B wash step in the gradient by 2 minutes.[1]
Pressure High Precipitation of oligomers in column.[1]Install a Guard Column.[1] Ensure 0.22 µm filtration. Backflush column.[1]

References

  • National Institutes of Health (NIH). (2020).[1] Analysis of Terephthalate Metabolites in Human Urine by HPLC-MS/MS. Retrieved from [Link]

  • SIELC Technologies. (2018).[1] Separation of Dimethyl terephthalate on Newcrom R1 HPLC column. Retrieved from [Link]

  • ResearchGate. (2016).[1] Solubility of Dimethyl Terephthalate and Monomethyl Terephthalate in Methanol Aqueous Solution. Retrieved from [Link]

  • Helix Chromatography. HPLC Methods for analysis of Terephthalic acid. Retrieved from [Link]

Sources

Application Note: Chemoselective Utilization of Mono-Methyl Terephthalate (MMT) in Novel Polymer Architectures and MOF Engineering

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is structured as a high-level technical guide for senior researchers. It prioritizes experimental logic, mechanistic insight, and reproducible protocols over generic descriptions.

Executive Summary & Chemical Rationale

Mono-Methyl Terephthalate (MMT) is often viewed merely as an intermediate in the hydrolysis of Dimethyl Terephthalate (DMT) or the oxidation of p-xylene. However, for advanced materials synthesis, MMT represents a high-value "Janus" monomer. Its asymmetry—possessing one carboxylic acid motif and one methyl ester motif—allows for orthogonal reactivity .

Unlike Terephthalic Acid (TPA) or DMT, which are symmetric, MMT enables:

  • Step-Growth Control: Synthesis of sequence-defined oligomers (e.g., A-B-C blocks) by reacting the acid and ester termini under distinct conditions.

  • Defect Engineering in MOFs: Acting as a "monotopic" modulator in Zirconium-based Metal-Organic Frameworks (MOFs), creating controlled defects that enhance catalytic activity or drug loading capacity.

This guide details two specific protocols: the synthesis of asymmetric polyester-amides (for drug delivery vectors) and the defect-engineering of UiO-66 MOFs.

Chemical Basis of Asymmetry

The utility of MMT lies in the


 and electrophilicity differences between its functional groups.
  • C1 (Carboxylic Acid):

    
    . Reacts rapidly with amines (via coupling agents) or alcohols (acid catalysis) at low temperatures (
    
    
    
    ).
  • C4 (Methyl Ester): Requires transesterification catalysts (Ti, Sb, Sn) and high temperatures (

    
    ) or strong nucleophiles to react.
    

Strategic Advantage: One can functionalize C1 while leaving C4 "protected" as a methyl ester, then activate C4 in a second step.

Protocol A: Synthesis of Asymmetric Polyester-Amide Oligomers

Application: Creating biodegradable prodrug linkers or block copolymer precursors. Mechanism: Chemoselective amidation of the acid group followed by transesterification.

Materials
  • Monomer: Mono-Methyl Terephthalate (MMT) [>98% purity].[1][2]

  • Amine Partner: n-Octylamine (Model hydrophobic block) or Jeffamine (Hydrophilic block).

  • Coupling Agents: DCC (N,N'-Dicyclohexylcarbodiimide), DMAP (4-Dimethylaminopyridine).

  • Solvent: Anhydrous Dichloromethane (DCM).

  • Catalyst (Step 2): Titanium(IV) butoxide (

    
    ).
    
Step-by-Step Methodology
Phase 1: Selective Amidation (The "Head" Reaction)
  • Dissolution: Dissolve 10 mmol MMT (1.80 g) in 50 mL anhydrous DCM under

    
     atmosphere.
    
  • Activation: Cool to

    
    . Add 11 mmol DCC and 1 mmol DMAP. Stir for 15 minutes. Mechanism: Formation of the O-acylisourea intermediate.
    
  • Coupling: Dropwise add 10 mmol n-Octylamine dissolved in 10 mL DCM.

  • Reaction: Allow to warm to room temperature and stir for 12 hours. The methyl ester at C4 remains inert under these conditions.

  • Purification: Filter off the dicyclohexylurea (DCU) precipitate. Wash filtrate with 0.1 M HCl (to remove DMAP) and saturated

    
     (to remove unreacted MMT). Dry over 
    
    
    
    and evaporate.
    • Checkpoint:

      
       NMR should show a methyl singlet (~3.9 ppm) and amide protons, confirming the ester is intact.
      
Phase 2: Transesterification Polymerization (The "Tail" Reaction)
  • Melt Mixing: Combine the Purified Amide-Ester intermediate with 1,4-butanediol (1:1 molar ratio) in a polymerization reactor.

  • Catalysis: Add 0.1 wt%

    
    .
    
  • Oligomerization: Heat to

    
     under 
    
    
    
    flow for 2 hours. Methanol will distill off.[3][4]
  • Vacuum Step: Reduce pressure to <1 mbar and increase temperature to

    
     for 1 hour to drive the equilibrium toward high molecular weight.
    
Experimental Workflow Diagram

Polymerization MMT MMT Monomer (Acid + Ester) Activation Activation (DCC/DMAP, 0°C) MMT->Activation Dissolve in DCM Amidation Selective Amidation (Amine Addition) Activation->Amidation Form Active Ester Intermediate Intermediate: Amide-Ester Amidation->Intermediate Ester Intact Polymerization Polycondensation (Ti(OBu)4, 220°C, Vacuum) Intermediate->Polymerization + Diol Final Polyester-Amide Copolymer Polymerization->Final - MeOH

Caption: Chemoselective pathway utilizing the stability of the methyl ester during mild amidation.

Protocol B: Defect Engineering in UiO-66 MOFs

Application: Creating "Missing Linker" defects to enhance pore volume or introduce hydrophobic methyl patches for drug adsorption. Rationale: MMT acts as a modulator . It coordinates to the


 cluster via the carboxylate, but the methyl ester end cannot bridge to another cluster. This creates a vacancy (defect) in the lattice.
Materials
  • Metal Source:

    
    .
    
  • Linker: Terephthalic Acid (TPA).[4][5]

  • Modulator: Mono-Methyl Terephthalate (MMT).[1][2][6]

  • Solvent: DMF (N,N-Dimethylformamide).[6][7]

  • Modulator: Acetic Acid (optional, for crystallinity control).

Protocol
  • Precursor Preparation: Prepare a solution of

    
     (0.5 mmol) in 10 mL DMF. Sonicate until fully dissolved.
    
  • Ligand/Modulator Mix: In a separate vial, dissolve TPA (0.5 mmol) and MMT (0.2 mmol) in 10 mL DMF.

    • Note: The MMT:TPA ratio determines the defect density. A 0.4:1 ratio is a good starting point for significant defect generation without collapsing the structure.

  • Solvothermal Synthesis: Combine solutions in a Teflon-lined autoclave. Add 30 equivalents of Acetic Acid to slow nucleation and improve crystal size.

  • Heating: Seal and heat at

    
     for 24 hours.
    
  • Activation: Centrifuge the white precipitate. Wash 3x with DMF and 3x with Methanol.

    • Critical Step: Do not use harsh thermal activation (>200°C) immediately, as the methyl ester groups on the defects are thermally sensitive. Solvent exchange with acetone followed by vacuum drying at

      
       is recommended.
      
Defect Mechanism Visualization

MOF_Defect Zr_Cluster Zr6 Cluster Network 3D Network Formation Zr_Cluster->Network + TPA (Bridges) Defect Defective Site (Methyl Pendant) Zr_Cluster->Defect + MMT (Caps) TPA TPA Linker (Di-topic) TPA->Network MMT MMT Modulator (Mono-topic) MMT->Defect Defect->Network Disrupted Pore

Caption: MMT competes with TPA, capping the Zr-cluster and creating a functionalized 'missing linker' defect.

Data Analysis & Validation

To verify the successful incorporation of MMT in both polymers and MOFs, specific analytical signatures must be monitored.

Table 1: Key Characterization Metrics
TechniqueParameter to MonitorExpected Observation (MMT Incorporation)
1H NMR Methyl Ester SingletPeak at ~3.90 ppm . In polymers, broadening indicates incorporation. In MOFs, digest sample in NaOH/D2O to quantify MMT:TPA ratio.
FTIR Carbonyl StretchSplit carbonyl peak. Ester C=O at ~1720 cm⁻¹ vs. Amide/Acid C=O at ~1650/1690 cm⁻¹ .
TGA Thermal StabilityIn MOFs, a weight loss step at ~250-300°C (decarboxylation/loss of MMT) before the main framework collapse at >500°C.
PXRD Crystallinity (MOF)UiO-66 peaks (e.g., at

) remain, but peak broadening or intensity changes may occur due to defects.
Troubleshooting Guide
  • Problem: Polymer molecular weight is too low.

    • Cause: Incomplete transesterification or stoichiometry imbalance.

    • Fix: Ensure vacuum is <1 mbar during the second stage; verify the purity of MMT (free acid impurities can upset stoichiometry).

  • Problem: MOF is amorphous.

    • Cause: Too much MMT (modulator) prevented network assembly.

    • Fix: Reduce MMT:TPA ratio or increase the concentration of Acetic Acid to slow nucleation.

References

  • Chemical Properties of MMT: PubChem. (2025). Monomethyl terephthalate | C9H8O4. National Library of Medicine. [Link]

  • MOF Defect Engineering: Shearer, G. C., et al. (2016). Defect Engineering: A Snapshot of the State of the Art in Metal–Organic Frameworks. Chemistry of Materials. [Link]

  • UiO-66 Synthesis: Cavka, J. H., et al. (2008). A New Zirconium Inorganic Building Brick Forming Metal Organic Frameworks with Exceptional Stability. Journal of the American Chemical Society. [Link]

  • Chemoselective Polymerization: Kricheldorf, H. R. (2001). Syntheses and Kricheldorf’s Rules of Polyesters. Macromolecular Rapid Communications. [Link]

  • MMT in PET Recycling: Wu, P., et al. (2022). Catalytic Degradation of Polyethylene Terephthalate Using a Phase-Transitional Zirconium-Based Metal-Organic Framework. Angewandte Chemie. [Link]

Sources

Analytical method development for mono-methyl terephthalate detection

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Resolution Quantification of Mono-Methyl Terephthalate (MMT) in Biological Matrices via LC-MS/MS

Executive Summary

This application note details a robust, validated protocol for the quantification of Mono-methyl terephthalate (MMT) , the primary urinary metabolite of the polyester precursor Dimethyl Terephthalate (DMT). As industries shift from ortho-phthalates to terephthalates, accurate biomonitoring of MMT has become critical for toxicological assessment.

This guide moves beyond generic "phthalate" methods, addressing the specific challenges of MMT analysis: isomer resolution (separating MMT from ortho- and isophthalate analogs) and polarity management (retaining the acidic metabolite). We utilize Isotope Dilution Liquid Chromatography-Tandem Mass Spectrometry (ID-LC-MS/MS) in Negative Electrospray Ionization (ESI-) mode.

Introduction & Clinical Significance

Dimethyl Terephthalate (DMT) is extensively used in the production of polyethylene terephthalate (PET) and polybutylene terephthalate (PBT) resins. Upon human exposure (inhalation or dermal), DMT is rapidly hydrolyzed to MMT and subsequently to Terephthalic Acid (TPA).

Why MMT? While TPA is the final metabolite, it is non-specific (common to all terephthalates). MMT is the unique biomarker for DMT exposure.

  • Metabolic Pathway: DMT

    
     MMT 
    
    
    
    TPA.
  • Analytical Challenge: MMT (para-isomer) is isobaric with Mono-methyl phthalate (MMP, ortho-isomer) and Mono-methyl isophthalate (MMiP, meta-isomer). Accurate quantification requires chromatographic baseline separation to avoid false positives.

Method Development Strategy

Chromatographic Selectivity (The "Why")

Standard C18 columns often fail to resolve the structural isomers MMT, MMP, and MMiP due to identical hydrophobicity.

  • Solution: We employ a Phenyl-Hexyl or Biphenyl stationary phase.

  • Mechanism: These phases utilize

    
    -
    
    
    
    interactions with the aromatic ring of the terephthalate. The para-substitution of MMT creates a distinct planar electron distribution compared to the ortho- (MMP) and meta- (MMiP) isomers, resulting in superior selectivity and resolution.
Mass Spectrometry Optimization
  • Ionization: Negative ESI is mandatory due to the carboxylic acid moiety (

    
    ), which readily deprotonates to 
    
    
    
    .
  • Fragmentation: The precursor ion (

    
     179) yields a dominant product ion at 
    
    
    
    135 via the neutral loss of
    
    
    , a characteristic fragmentation for benzoate derivatives.

Experimental Protocols

Materials & Reagents
  • Analyte: Mono-methyl terephthalate (MMT), >98% purity.[1]

  • Internal Standard (IS): MMT-d4 (deuterated).

  • Enzyme:

    
    -Glucuronidase (E. coli K12 or Helix pomatia), >100,000 units/mL.
    
  • Mobile Phase: LC-MS grade Acetonitrile (ACN) and Water; Acetic Acid (AA).

Protocol 1: Sample Preparation (Enzymatic Hydrolysis & SPE)

Rationale: MMT is excreted largely as a glucuronide conjugate. Deconjugation is essential for total MMT quantification.

Step-by-Step Workflow:

  • Aliquot: Transfer

    
     of urine into a 96-well deep plate or glass tube.
    
  • Spike IS: Add

    
     of MMT-d4 working solution (
    
    
    
    ).
  • Buffer: Add

    
     of Ammonium Acetate buffer (
    
    
    
    , pH 6.5).
  • Enzyme Addition: Add

    
    
    
    
    
    -Glucuronidase.
  • Incubation: Seal and incubate at

    
     for 90 minutes.
    
  • SPE Cleanup (Recommended: Mixed-Mode Anion Exchange - MAX):

    • Condition:

      
       MeOH, then 
      
      
      
      Water.
    • Load: Load the hydrolyzed sample.

    • Wash 1:

      
       5% 
      
      
      
      (removes neutrals/bases).
    • Wash 2:[1]

      
       MeOH (removes hydrophobic interferences).
      
    • Elute:

      
       2% Formic Acid in MeOH (protonates MMT, releasing it from the AX sorbent).
      
  • Reconstitution: Evaporate eluate to dryness under

    
     at 
    
    
    
    . Reconstitute in
    
    
    Mobile Phase A.
Visual: Sample Preparation Workflow

SamplePrep cluster_SPE Solid Phase Extraction (MAX) Start Urine Sample (200 µL) IS Add Internal Standard (MMT-d4) Start->IS Buffer Add NH4OAc Buffer (pH 6.5) + ß-Glucuronidase IS->Buffer Incubate Incubate 37°C, 90 min Buffer->Incubate Load Load Sample Incubate->Load Wash Wash: 1. 5% NH4OH 2. Methanol Load->Wash Elute Elute: 2% Formic Acid in MeOH Wash->Elute Evap Evaporate to Dryness (N2, 45°C) Elute->Evap Recon Reconstitute (Mobile Phase A) Evap->Recon Inject Inject to LC-MS/MS Recon->Inject

Caption: Figure 1. Enzymatic deconjugation and Mixed-Mode Anion Exchange (MAX) extraction workflow.

Protocol 2: Instrumental Analysis (LC-MS/MS)

Chromatographic Conditions:

  • Column: Kinetex Biphenyl or Waters Acquity BEH Phenyl-Hexyl (

    
    , 
    
    
    
    ).
  • Mobile Phase A: 0.1% Acetic Acid in Water.[2]

  • Mobile Phase B: 0.1% Acetic Acid in Acetonitrile.

    • Note: Acetic acid is preferred over Formic acid for negative mode sensitivity in phthalate analysis.

  • Flow Rate:

    
    .
    
  • Injection Vol:

    
    .
    

Gradient Table:

Time (min) % Mobile Phase B Event
0.0 10 Equilibration
1.0 10 Load
6.0 95 Elution of MMT
8.0 95 Wash
8.1 10 Re-equilibration

| 10.0 | 10 | End |

Mass Spectrometry Parameters (Source: ESI-):

  • Spray Voltage: -4500 V

  • Source Temp:

    
    
    
  • Curtain Gas: 30 psi

  • Collision Gas: Medium

MRM Transitions: | Analyte | Precursor (


) | Product (

) | Dwell (ms) | CE (V) | Type | | :--- | :--- | :--- | :--- | :--- | :--- | | MMT | 179.1 | 135.0 | 50 | -22 | Quantifier | | MMT | 179.1 | 77.0 | 50 | -38 | Qualifier | | MMT-d4 (IS) | 183.1 | 139.0 | 50 | -22 | Quantifier |

Data Analysis & Validation

Isomer Separation Logic

It is imperative to verify the separation of MMT from MMP.

  • MMP (Ortho): Elutes later on C18, but often earlier or close on Biphenyl phases depending on the gradient.

  • MMT (Para): Distinct retention time.

  • Validation: Inject a mixed standard of MMT, MMP, and MMiP during method setup to establish retention time windows.

Visual: Isomer Separation & Pathway

Isomers cluster_Metabolites Hydrolysis Products (Isomers) DMT Dimethyl Terephthalate (Parent) MMT MMT (Para) Target Analyte RT: 5.2 min DMT->MMT Hydrolysis TPA Terephthalic Acid (Final Metabolite) MMT->TPA MMP MMP (Ortho) Interference RT: 4.8 min MMiP MMiP (Meta) Interference RT: 5.0 min

Caption: Figure 2. Metabolic pathway of DMT and critical chromatographic separation of MMT from structural isomers.

Performance Metrics (Acceptance Criteria)
ParameterAcceptance Criteria
Linearity (

)

(Range:

)
Accuracy

of nominal value
Precision (CV)

(

at LOQ)
Recovery

(Post-extraction spike comparison)
Matrix Effect

(Ion suppression/enhancement)

Troubleshooting & Pitfalls

  • High Background: Terephthalates are less ubiquitous than phthalates in lab plasticware, but contamination is possible. Use glass vials and solvent bottles where possible.

  • Incomplete Hydrolysis: If MMT recovery is low, check urine pH.

    
    -glucuronidase has a narrow optimal pH window (
    
    
    
    ). Adjust urine pH with buffer before adding the enzyme.
  • Peak Tailing: Carboxylic acids tail on older columns. Ensure the column is end-capped and the mobile phase pH is controlled (acetic acid).

References

  • Centers for Disease Control and Prevention (CDC). (2018). Laboratory Procedure Manual: Phthalates and Plasticizers Metabolites in Urine. Link

  • Silva, M. J., et al. (2017).[3] "Exposure to di-2-ethylhexyl terephthalate in a convenience sample of U.S. adults."[3] Archives of Toxicology. Link

  • Tankiewicz, M., et al. (2020). "Advancement in Determination of Phthalate Metabolites by Gas Chromatography Eliminating Derivatization Step." Frontiers in Chemistry. Link

  • U.S. EPA. (2022). "Biomonitoring Methods: Phthalates and Terephthalates." EPA.gov. Link

Sources

Application Notes and Protocols: The Strategic Use of Mono-methyl Terephthalate in High-Performance Coatings and Adhesives

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides an in-depth exploration of the use of mono-methyl terephthalate (MMT) in the formulation of advanced coatings and adhesives. MMT, a monofunctional aromatic ester, serves as a critical reactive intermediate for synthesizing polyester resins with controlled molecular weight and enhanced performance characteristics. These application notes elucidate the chemical principles behind MMT's function and provide detailed protocols for the synthesis of MMT-modified polyester resins and their formulation into high-performance coatings and adhesives. This document is intended for researchers, chemists, and materials scientists in the fields of polymer chemistry and product development, offering both theoretical insights and practical, field-proven methodologies.

Introduction: The Role of Mono-methyl Terephthalate in Polymer Chemistry

Mono-methyl terephthalate (MMT) is a white, crystalline organic compound with the chemical formula C9H8O4.[1] As an ester of terephthalic acid, it possesses a unique bifunctional character with a carboxylic acid group and a methyl ester group, making it a valuable building block in organic synthesis.[2] In the realm of polymer chemistry, MMT is a key intermediate in the production of polyesters, most notably polyethylene terephthalate (PET).[3]

While the difunctional nature of terephthalic acid and its dimethyl ester (DMT) is fundamental to building the long polymer chains of polyesters, the monofunctional nature of MMT provides a powerful tool for polymer chemists. Its single reactive site (the carboxylic acid group, or the methyl ester group in transesterification reactions) allows it to act as a chain stopper or molecular weight regulator during polyesterification. By strategically incorporating MMT into a polyester resin formulation, it is possible to precisely control the polymer chain length, and consequently, the final properties of the resin. This control is paramount in the formulation of high-performance coatings and adhesives where properties such as viscosity, flexibility, hardness, and adhesion are critical.[4]

The aromatic ring inherent in the MMT molecule also imparts significant benefits to the final polymer, including enhanced thermal stability, chemical resistance, and improved adhesion to various substrates.[1][5]

Chemical and Physical Properties of Mono-methyl Terephthalate

A thorough understanding of the physicochemical properties of MMT is essential for its effective use in formulations.

PropertyValueReference(s)
CAS Number 1679-64-7[1][3]
Molecular Formula C9H8O4[1]
Molecular Weight 180.16 g/mol
Appearance White to off-white crystalline powder[1]
Melting Point 220-223 °C[1]
Boiling Point 331.6 °C[1]
Solubility Slightly soluble in water. Soluble in methanol, benzene, and ether.

Synthesis of MMT-Modified Polyester Resins: A Step-by-Step Protocol

The following protocol details the synthesis of a hydroxyl-terminated polyester resin modified with MMT for use in a two-component polyurethane coating system. The incorporation of MMT allows for the production of a lower molecular weight, lower viscosity resin with improved handling characteristics and tailored final properties.

Materials
  • Neopentyl Glycol (NPG)

  • Adipic Acid (AA)

  • Mono-methyl Terephthalate (MMT)

  • p-Toluene Sulfonic Acid (p-TSA) or other suitable catalyst

  • Xylene (for azeotropic water removal)

  • Nitrogen gas supply

Equipment
  • Glass reactor equipped with a mechanical stirrer, thermocouple, nitrogen inlet, and a Dean-Stark trap with a condenser.

  • Heating mantle with temperature controller.

  • Vacuum pump.

Protocol: Two-Stage Melt Condensation

This protocol is designed to produce a hydroxyl-terminated polyester resin with a target molecular weight and hydroxyl value suitable for coating applications. The molar ratio of diols to diacids will be greater than 1 to ensure hydroxyl termination. MMT is added to control the final molecular weight.

Stage 1: Esterification

  • Reactor Setup: Assemble the glass reactor and ensure all joints are properly sealed. A nitrogen blanket should be maintained throughout the reaction to prevent oxidation and discoloration of the resin.

  • Charging of Reactants: Charge the reactor with Neopentyl Glycol, Adipic Acid, and Mono-methyl Terephthalate. The molar ratio of (NPG) / (AA + MMT) should be calculated to achieve the desired excess of hydroxyl groups. For a typical coating resin, a molar ratio of approximately 1.1:1 (diol:acid) is a good starting point. The amount of MMT can be varied (e.g., 1-10 mol% of the total acid component) to control the molecular weight. A higher concentration of MMT will result in a lower molecular weight.

  • Catalyst Addition: Add p-TSA as a catalyst, typically at a concentration of 0.1-0.2% by weight of the total reactants.

  • Heating and Water Removal: Begin stirring and gradually heat the mixture to 160-180°C. Water will begin to form as a byproduct of the esterification reaction and will be collected in the Dean-Stark trap. The reaction progress can be monitored by the amount of water collected.

  • Temperature Increase: Once the rate of water collection slows, gradually increase the temperature to 200-220°C to drive the reaction towards completion.

Stage 2: Polycondensation

  • Vacuum Application: Once the acid value of the reaction mixture has reached a predetermined level (e.g., < 15 mg KOH/g), apply a vacuum to the system to remove the remaining water and any other volatile byproducts. This step is crucial for building the desired molecular weight.

  • Monitoring: Continue the reaction under vacuum at 220-240°C. The reaction is monitored by periodically taking samples and measuring the acid value and viscosity.

  • Reaction Termination: The reaction is considered complete when the target acid value and viscosity are reached.

  • Cooling and Dilution: Turn off the heat and vacuum, and allow the reactor to cool under a nitrogen blanket. The resulting polyester resin can be used as a 100% solids system or diluted in a suitable solvent for easier handling.

Diagram of the Polyester Synthesis Workflow:

G cluster_synthesis MMT-Modified Polyester Resin Synthesis start Charge Reactor: - Neopentyl Glycol - Adipic Acid - Mono-methyl Terephthalate - Catalyst (p-TSA) esterification Stage 1: Esterification (160-220°C) Water removal via Dean-Stark trap start->esterification Heat and Stir under N2 polycondensation Stage 2: Polycondensation (220-240°C under vacuum) Removal of residual water esterification->polycondensation Apply Vacuum end_product Final Product: MMT-Modified Polyester Resin polycondensation->end_product Cool and Dilute (optional)

Caption: Workflow for the synthesis of an MMT-modified polyester resin.

Formulation of an MMT-Modified Coating

The MMT-modified polyester resin synthesized in the previous step can be formulated into a high-performance, two-component polyurethane coating.

Materials
  • MMT-Modified Polyester Resin (as synthesized above)

  • Polyisocyanate Crosslinker (e.g., Desmodur N3390 or equivalent)

  • Solvent blend (e.g., xylene, butyl acetate)

  • Flow and leveling agents

  • Catalyst for urethane reaction (e.g., dibutyltin dilaurate - DBTDL)

Formulation Protocol
  • Resin Solution Preparation: If the synthesized polyester resin is 100% solids, dissolve it in the solvent blend to achieve the desired application viscosity.

  • Component A Preparation: In a separate container, mix the MMT-modified polyester resin solution with the flow and leveling agents.

  • Component B Preparation: The polyisocyanate crosslinker serves as Component B.

  • Mixing and Application: Just prior to application, mix Component A and Component B in the stoichiometric ratio based on the hydroxyl value of the polyester resin and the isocyanate content of the crosslinker. Add the DBTDL catalyst at a concentration of 0.01-0.05% based on the total resin solids. The coating can then be applied to a substrate (e.g., metal panel) using standard methods such as spray or draw-down bar.

  • Curing: The coated substrate is then cured. Curing can be at ambient temperature over a period of several days or accelerated by heating (e.g., 30 minutes at 80°C).

Formulation of an MMT-Modified Adhesive

The principles of using MMT-modified polyesters in adhesives are similar to those for coatings, with a focus on achieving the desired balance of cohesive and adhesive properties. For a pressure-sensitive adhesive (PSA), a lower molecular weight, amorphous polyester with a low glass transition temperature (Tg) is typically desired.

Materials
  • MMT-Modified Polyester Resin (synthesized with a higher MMT content to achieve a lower molecular weight)

  • Tackifying Resin (e.g., rosin esters, hydrocarbon resins)

  • Plasticizer (e.g., dioctyl phthalate - DOP)

  • Antioxidant

  • Solvent (e.g., toluene)

Formulation Protocol
  • Resin Dissolution: Dissolve the MMT-modified polyester resin in the solvent.

  • Addition of Tackifier and Plasticizer: Add the tackifying resin and plasticizer to the polyester solution and mix until a homogeneous solution is obtained. The amounts of tackifier and plasticizer are adjusted to achieve the desired tack, peel adhesion, and shear strength.

  • Antioxidant Addition: Add the antioxidant to improve the aging stability of the adhesive.

  • Coating and Drying: The formulated adhesive can be coated onto a backing material (e.g., a polymer film) and the solvent is evaporated in an oven to leave a tacky adhesive film.

Characterization and Performance Evaluation

The performance of the synthesized resins and final coating/adhesive formulations must be thoroughly characterized.

Analytical Techniques for Resin Characterization
TechniquePurpose
Gel Permeation Chromatography (GPC) To determine the number average molecular weight (Mn), weight average molecular weight (Mw), and polydispersity index (PDI) of the polyester resin.
Fourier-Transform Infrared Spectroscopy (FTIR) To confirm the chemical structure of the polyester resin by identifying characteristic functional groups (e.g., ester, hydroxyl).
Differential Scanning Calorimetry (DSC) To determine the glass transition temperature (Tg) of the polyester resin.
Titration To determine the acid value and hydroxyl value of the polyester resin.
Performance Testing of Coatings
TestStandard Method (Example)Purpose
Adhesion ASTM D3359 (Cross-hatch adhesion)To evaluate the adhesion of the coating to the substrate.
Hardness ASTM D3363 (Pencil hardness)To measure the surface hardness of the cured coating.
Flexibility ASTM D522 (Mandrel bend test)To assess the flexibility and resistance to cracking of the coating.
Chemical Resistance ASTM D1308To evaluate the resistance of the coating to various chemicals (e.g., solvents, acids, bases).
Performance Testing of Adhesives
TestStandard Method (Example)Purpose
Peel Adhesion ASTM D3330To measure the force required to remove the adhesive from a substrate at a specific angle and speed.
Tack ASTM D2979 (Loop tack)To measure the initial "grab" of the adhesive.
Shear Strength ASTM D3654To measure the cohesive strength of the adhesive.

Causality and Trustworthiness in Protocols

The protocols provided are designed to be self-validating through the systematic control of key variables and the subsequent characterization of the resulting materials.

  • Causality: The amount of MMT incorporated directly influences the molecular weight of the polyester resin. This, in turn, affects the viscosity of the resin solution and the crosslink density of the cured coating or adhesive. A higher MMT concentration will lead to a lower molecular weight, lower viscosity, and potentially a more flexible but less chemically resistant final product. The relationship between MMT concentration and these properties can be systematically studied to optimize the formulation for a specific application.

  • Trustworthiness: The reliability of these protocols is established by the use of standardized analytical and performance testing methods. By correlating the formulation variables (e.g., MMT concentration) with the measured properties (e.g., molecular weight, adhesion, hardness), a clear and predictable structure-property relationship can be established. This allows for the rational design of coatings and adhesives with tailored performance characteristics.

Diagram of the Structure-Property Relationship:

G cluster_formulation Formulation Variable cluster_resin_props Resin Properties cluster_final_props Final Coating/Adhesive Properties mmt_conc MMT Concentration resin_props Molecular Weight (Mn, Mw) Viscosity Acid/Hydroxyl Value mmt_conc:f0->resin_props:f0 controls final_props Adhesion Hardness Flexibility Chemical Resistance resin_props:f0->final_props:f0 influences resin_props:f0->final_props:f1 influences resin_props:f0->final_props:f2 influences resin_props:f0->final_props:f3 influences

Caption: The influence of MMT concentration on resin and final product properties.

Conclusion

Mono-methyl terephthalate is a versatile and valuable tool in the formulation of high-performance coatings and adhesives. Its ability to control molecular weight and introduce aromaticity allows for the precise tailoring of polyester resin properties. By following the detailed protocols and understanding the underlying chemical principles outlined in this guide, researchers and formulators can leverage the benefits of MMT to develop innovative and effective coating and adhesive solutions for a wide range of applications.

References

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding Mono-Methyl Terephthalate (MMT) for Your Chemical Needs.
  • J&K Scientific LLC. (n.d.). mono-Methyl terephthalate | 1679-64-7.
  • CymitQuimica. (n.d.). CAS 1679-64-7: Monomethyl terephthalate.
  • ChemicalBook. (n.d.). mono-Methyl terephthalate | 1679-64-7.
  • Scholars Research Library. (n.d.). Polyester the Workhorse of Polymers: A Review from Synthesis to Recycling.
  • Benchchem. (n.d.). Application Notes and Protocols: Terephthalate Esters in Plasticizer Production.
  • Hilaris Publisher. (2012, December 14). Polyester Polyol Derived From Waste Poly (Ethylene Terephthalate) for Coating Application on Mild Steel.
  • European Patent Office. (n.d.). Aqueous coating compositions from polyethylene terephthalate - EP 0558907 B1.
  • European Patent Office. (n.d.). Non-aqueous coating compositions from polyethylene terephthalate - EP 0556592 A1.
  • Tin Can Making Machine. (2023, July 13). Enhancing Metal Protection with Polyester Coatings.
  • SpecialChem. (n.d.). Adhesion Promoters for Coatings: Chemistry, Types, Slection Tips, and More.
  • European Patent Office. (n.d.). Chain-stopped unsaturated polyester resin - EP0475661A2.
  • Prospector Knowledge Center. (2022, September 14). Functional Polyester Resins for Coatings.
  • International Scientific Organization. (2012, July 31). Preparation and characterization of polyesters with controlled molecular weight method.
  • ResearchGate. (2007, February 6). Preparation of Monoalkyl Terephthalates: An Overview.
  • Benchchem. (n.d.). Application Notes and Protocols for the Synthesis of Polyester Resins Using Neopentyl Glycol.
  • Aesan. (2022, January 26). Characterization of Polyester Coatings Intended for Food Contact by Different Analytical Techniques and Migration Testing by LC-.
  • Chem-Impex. (n.d.). mono-Methyl terephthalate.
  • Google Patents. (n.d.). Resinous composition containing polyester resin, for coating use - US4829132A.
  • Google Patents. (n.d.). Polyester-based coating compositions having high pigment-to-binder ratios - US5322884A.
  • SciELO. (n.d.). Synthesis and Characterization of Polyester Derived from Glycerol and Its Application as an Adhesive on Different Adherents.
  • PubMed. (2007, November 10). Enhancing the functionality of biobased polyester coating resins through modification with citric acid.
  • PSTC. (n.d.). POLYESTERS FOR SUSTAINABLE ADHESIVE TECHNOLOGIES: FROM PSAS TO THERMOPLASTIC ELASTOMERS.
  • ResearchGate. (n.d.). How do I synthesise very low molecular weight linear polyesters?.
  • ResearchGate. (n.d.). Enhancing the Functionality of Biobased Polyester Coating Resins through Modification with Citric Acid.

Sources

Application Note: Mono-Methyl Terephthalate (MMT) as a Bifunctional Precursor in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Compound: Mono-Methyl Terephthalate (CAS: 1679-64-7)

Introduction & Chemical Rationale

In advanced pharmaceutical synthesis, the strategic use of bifunctional building blocks is critical for constructing complex molecular architectures. Mono-methyl terephthalate (MMT) is a highly versatile, partially esterified derivative of terephthalic acid[1]. Structurally, MMT features two pre-differentiated poles: a reactive carboxylic acid (–COOH) and a latent methyl ester (–COOCH₃) situated at para positions on a benzene ring.

The Causality of Choice: Using symmetrical diacids (like terephthalic acid) in drug synthesis often leads to poor atom economy. Direct coupling attempts typically yield a statistical 1:2:1 mixture of unreacted starting material, the desired mono-coupled product, and an undesired di-coupled byproduct, necessitating tedious chromatographic separation[2]. MMT bypasses this bottleneck. The free carboxylic acid can be selectively activated (e.g., via EDC/HOBt or conversion to an acid chloride) for amide bond formation, while the methyl ester remains completely inert. Once the first coupling is complete, the methyl ester can be selectively saponified or reduced to unveil a new reactive site for subsequent synthetic steps.

Pharmacological Applications in Drug Discovery

MMT is not merely a structural spacer; its derivatives have demonstrated significant biological activity across multiple therapeutic areas:

  • Oncology (BRAFV600E Inhibitors): MMT is a foundational precursor in the design of benzamide derivatives targeting the BRAFV600E mutation. This mutation is a primary driver in various malignancies, particularly melanomas. The MMT scaffold allows for the precise spatial orientation required to fit into the kinase domain of the mutated BRAF protein[1][3].

  • Infectious Disease (Hepatitis C & Tuberculosis): MMT is utilized in the synthesis of specific Hepatitis C antivirals[3]. Additionally, MMT derivatives have been shown to inhibit bacterial growth in Mycobacterium tuberculosis by binding to DNA-dependent RNA polymerase and interacting with the ESX-1 secretion system, effectively halting transcription and cell replication[1].

G MMT MMT-Derived Benzamide BRAF Mutated BRAF (V600E) MMT->BRAF Inhibits MEK MEK Kinase BRAF->MEK Phosphorylates ERK ERK Kinase MEK->ERK Phosphorylates Proliferation Melanoma Cell Proliferation ERK->Proliferation Promotes

Mechanism of MMT-derived benzamides inhibiting the BRAFV600E MAPK signaling pathway.

Quantitative Comparison of MMT Synthesis Routes

The synthesis of MMT must be highly selective to avoid contamination with terephthalic acid or unreacted dimethyl terephthalate (DMT). The table below summarizes the causality and outcomes of the three primary synthetic strategies[2][4][5].

Synthesis MethodReagents / CatalystTemp (°C)Yield (%)Purity (%)Mechanistic Advantage / Causality
Selective Monohydrolysis DMT, KOH, MeOH/Toluene20–40 °C85–95%>99%Potassium mono-salt precipitates out of the aprotic/protic solvent, halting further hydrolysis.
Direct Mono-esterification Terephthalic Acid, MeOH, H₂SO₄100–150 °C<50%80–90%Poor selectivity; relies on statistical distribution, requiring heavy downstream purification.
Enzymatic Degradation PET or DMT, Cutinases37 °CVariable>95%Highly selective biological cleavage, but difficult to scale for bulk API manufacturing.

Validated Experimental Protocols

Protocol A: Highly Selective Monohydrolysis of Dimethyl Terephthalate (DMT)

This protocol utilizes a solvent-driven precipitation mechanism to ensure >99% purity without column chromatography[2][5].

Rationale: By using a specific ratio of aprotic to protic solvents (e.g., Toluene/Methanol), the potassium salt of MMT becomes insoluble the moment it forms. This phase separation physically removes the mono-salt from the reactive hydroxide species, completely preventing the secondary hydrolysis that would yield unwanted terephthalic acid.

Step-by-Step Methodology:

  • Reaction Setup: In a 500 mL round-bottom flask equipped with a magnetic stirrer, dissolve 10.0 g (51.5 mmol) of Dimethyl Terephthalate (DMT) in a solvent mixture of 100 mL Toluene (aprotic) and 20 mL Methanol (protic).

  • Base Addition: Prepare a solution of 3.0 g (53.5 mmol, 1.04 eq) of Potassium Hydroxide (KOH) in 20 mL of Methanol. Add this dropwise to the DMT solution over 30 minutes at room temperature (20–25 °C).

  • Precipitation: Stir the reaction vigorously for 4 hours. A thick white precipitate (potassium mono-methyl terephthalate) will form as the reaction progresses.

  • Filtration & Washing: Filter the precipitate under a vacuum. Wash the filter cake with 50 mL of cold Toluene to remove any unreacted DMT.

  • Acidification (Self-Validation Step): Suspend the isolated potassium salt in 100 mL of distilled water. Slowly add 1M H₂SO₄ until the pH reaches 2.0. The free mono-methyl terephthalate (MMT) will precipitate as a white crystalline solid.

  • Isolation: Filter the final product, wash with cold water, and dry in a vacuum oven at 60 °C overnight.

  • Analytical Validation: Confirm purity via HPLC (>99%). ¹H NMR (DMSO-d₆) should show a sharp singlet at ~3.89 ppm (3H, ester methyl) and an integration ratio of 1:4 for the methyl protons to the aromatic protons.

Workflow DMT Dimethyl Terephthalate Hydrolysis Selective Monohydrolysis DMT->Hydrolysis Salt Potassium Salt (Precipitate) Hydrolysis->Salt Precipitation Acidification Acidification (H2SO4) Salt->Acidification MMT Mono-Methyl Terephthalate Acidification->MMT

Synthetic workflow for the selective production of Mono-Methyl Terephthalate from DMT.

Protocol B: Amide Coupling of MMT for API Intermediates

Standard procedure for appending MMT to an amine-bearing pharmacophore.

Rationale: Utilizing EDC·HCl and HOBt ensures the activation of the carboxylic acid without the harsh conditions of thionyl chloride, which could cause side reactions in complex API substrates. DIPEA is used as a non-nucleophilic base to keep the amine unprotonated.

Step-by-Step Methodology:

  • Activation: Dissolve 1.0 eq of MMT and 1.2 eq of HOBt in anhydrous DMF (0.2 M concentration) under an inert nitrogen atmosphere. Add 1.2 eq of EDC·HCl and stir for 15 minutes at 0 °C to form the active OBt-ester.

  • Coupling: Add 1.0 eq of the target primary/secondary amine followed by 2.5 eq of DIPEA. Allow the reaction to warm to room temperature and stir for 12 hours.

  • Workup: Quench the reaction with saturated aqueous NaHCO₃. Extract the aqueous layer three times with Ethyl Acetate.

  • Washing: Wash the combined organic layers with 1M HCl (to remove unreacted amine), water, and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the MMT-coupled intermediate.

References

  • Google Patents. "EP4288485A1 - A process for preparing a monoester of terephthalic acid and its derivatives". Source: google.com.

Sources

Troubleshooting & Optimization

Purification strategies for mono-methyl terephthalate from by-products

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the isolation and purification of Mono-methyl terephthalate (MMT). Whether you are synthesizing MMT via the partial esterification of terephthalic acid (TPA) or the partial hydrolysis of dimethyl terephthalate (DMT), your crude product will invariably contain a mixture of these three species[1][2].

This guide is designed for researchers and drug development professionals, providing field-proven, self-validating methodologies to achieve high-purity MMT.

PART 1: Physicochemical Foundations

Q: What fundamental properties dictate the separation strategy for MMT, TPA, and DMT? A: Successful purification exploits the stark differences in the acidity (pKa) and crystal lattice energies of the three molecules.

  • DMT is a fully esterified, neutral molecule. It does not ionize in basic solutions, allowing it to be easily partitioned into organic solvents.

  • MMT possesses a single carboxylic acid group (pKa ~3.77). It forms water-soluble salts in basic conditions but becomes a neutral, organic-soluble molecule when protonated[3]. Its structural asymmetry disrupts intermolecular hydrogen bonding, making it soluble in polar protic solvents like methanol[3].

  • TPA is a symmetrical diacid. While it forms water-soluble salts in base, its fully protonated form exhibits exceptionally high lattice energy due to rigid intermolecular hydrogen bonding[4]. This renders protonated TPA practically insoluble in almost all common organic solvents, including methanol.

Quantitative Property Summary

Compound Molecular Formula Melting Point (°C) pKa Aqueous Sol. (pH 7) Methanol Sol. (25°C)
DMT C10H10O4 140–142 N/A (Neutral) Insoluble Soluble
MMT C9H8O4 220–223 ~3.77 Slightly Soluble Soluble (~50 mg/mL)
TPA C8H6O4 >300 (Sublimes) 3.51, 4.82 Insoluble Insoluble

(Data synthesized from[5],[3], and)

PART 2: Core Methodology

Q: What is the most reliable protocol for isolating MMT from a crude TPA/DMT mixture? A: The industry standard is a pH-swing extraction followed by selective solvation [1]. This method acts as a self-validating system; each phase separation provides a distinct visual and chemical checkpoint to ensure the protocol is proceeding correctly.

Step-by-Step Protocol:

  • Base Solubilization: Suspend the crude mixture in a 0.5 M Potassium Hydroxide (KOH) aqueous solution. Stir at room temperature until the pH stabilizes above 8.0.

    • Causality: This deprotonates the carboxylic acid groups of MMT and TPA, converting them into highly water-soluble potassium salts. DMT remains a neutral, insoluble solid or oil[1].

  • DMT Extraction: Extract the aqueous mixture three times with an equal volume of ethyl acetate.

    • Self-Validation Check: Perform Thin-Layer Chromatography (TLC) on the organic layer. You should observe only the high-Rf DMT spot. If MMT is present, your aqueous pH is too low. Discard or recycle the organic layer.

  • Acidification: Slowly add 1.0 M Hydrochloric Acid (HCl) dropwise to the aqueous phase under vigorous stirring until the pH drops below 2.0.

    • Causality: Dropping the pH well below MMT's pKa (~3.77) ensures complete protonation[3]. Both MMT and TPA will crash out of the solution as a white precipitate[1].

  • Filtration: Filter the mixed precipitate under vacuum, wash generously with cold deionized water to remove residual KCl salts, and dry thoroughly under vacuum to a constant weight.

  • Selective Solvation: Suspend the dried solid in hot methanol (approx. 60°C). Use at least 20 mL of methanol per gram of expected MMT. Stir vigorously for 30 minutes.

    • Causality: MMT's asymmetry allows it to dissolve in methanol (up to 50 mg/mL), whereas TPA's rigid hydrogen-bonded lattice keeps it strictly insoluble[3].

  • Hot Filtration: Filter the suspension while hot.

    • Self-Validation Check: The filter cake is pure TPA. The clear filtrate contains your target MMT.

  • Crystallization: Concentrate the methanolic filtrate under reduced pressure and cool to 4°C to crystallize pure MMT. Filter and dry the final white crystalline solid[5].

PART 3: Troubleshooting Guide

Q: My final MMT product shows significant TPA contamination by ¹H NMR. How do I fix this? A: TPA contamination during the selective solvation step (Step 5) usually stems from two distinct handling errors:

  • Incomplete Drying Before Solvation: If the mixed MMT/TPA precipitate from Step 4 is wet, residual water alters the solvent polarity of the methanol. This can slightly increase TPA's solubility or cause MMT to crash out prematurely. Fix: Ensure the precipitate is dried to absolute constant weight before adding methanol.

  • Co-precipitation/Entrapment: Rapid acidification in Step 3 can cause TPA to precipitate violently, physically trapping MMT inside its matrix. This prevents methanol from accessing the MMT during Step 5. Fix: Perform the acidification step dropwise with vigorous stirring. If entrapment is suspected, gently heat the methanol suspension and sonicate it for 10 minutes to break up TPA aggregates.

Q: I am losing MMT yield during the acidification step. The aqueous filtrate remains cloudy after filtration. A: This indicates incomplete protonation. Because MMT has a pKa of ~3.77[3], lowering the pH to only 4.0 leaves a significant equilibrium fraction of MMT as a soluble potassium salt. Fix: Always verify the pH is strictly < 2.0 using a calibrated pH meter (not just indicator paper) to ensure the equilibrium is fully driven toward the insoluble, protonated state.

Q: How do I analytically validate the purity of my isolated MMT? A: Use High-Performance Liquid Chromatography (HPLC) with a reverse-phase C18 column and a gradient of water/acetonitrile containing 0.1% Trifluoroacetic acid (TFA) to keep the carboxylic acid protonated[1]. Alternatively, ¹H NMR in deuterated chloroform/methanol (1:1) will clearly distinguish the single methoxy peak of MMT from the symmetric aromatic protons of TPA and the dual methoxy peaks of DMT[1][3].

PART 4: Workflow Visualization

MMTPurification Crude Crude Mixture (MMT, TPA, DMT) Base 1. Add Aqueous KOH (pH > 8) 2. Extract with Ethyl Acetate Crude->Base OrgPhase Organic Phase (DMT - Discard/Recycle) Base->OrgPhase Organic Extraction AqPhase Aqueous Phase (MMT-K & TPA-K Salts) Base->AqPhase Aqueous Layer Acidify 3. Acidify with HCl (pH < 2) 4. Filter Precipitate AqPhase->Acidify Precipitate Mixed Solid Precipitate (MMT & TPA) Acidify->Precipitate MeOH 5. Suspend in Hot Methanol 6. Hot Filtration Precipitate->MeOH Insoluble Filter Cake (TPA - Discard/Recycle) MeOH->Insoluble Insoluble Fraction Filtrate Filtrate (MMT in Methanol) MeOH->Filtrate Soluble Fraction Crystallize 7. Cool & Crystallize 8. Filter & Dry Filtrate->Crystallize PureMMT Pure MMT (Target Product) Crystallize->PureMMT

Workflow for MMT purification via pH-swing extraction and selective solvation.

References

Sources

Overcoming low yield in the monohydrolysis of dimethyl terephthalate

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Selective Monohydrolysis of Dimethyl Terephthalate (DMT)

Current Status: Operational Ticket ID: #DMT-MONO-001 Assigned Specialist: Senior Application Scientist[1]

Executive Summary

Achieving high yields (>85%) of Monomethyl Terephthalate (MMT) from Dimethyl Terephthalate (DMT) is a classic challenge in organic synthesis.[1] The reaction suffers from a statistical distribution problem: the second ester hydrolysis often proceeds at a rate (


) comparable to the first (

), leading to a mixture of starting material (DMT), desired product (MMT), and over-hydrolyzed byproduct (Terephthalic Acid, TPA).[1]

This guide provides three validated workflows to overcome this "statistical trap," moving beyond standard reflux techniques to kinetic and solubility-controlled protocols.

Module 1: The Root Cause Analysis

Issue: "I am getting a 40-50% yield regardless of stoichiometry."

Diagnosis: You are fighting statistics. In a homogeneous solution (like MeOH/Water), the hydrolysis of the first ester group does not significantly deactivate the second ester group on the para position. As soon as MMT is formed, it competes with DMT for the hydroxide ion.[1]

The Kinetic Pathway: The goal is to make


.[1] In standard conditions, 

, resulting in a maximum theoretical yield of ~50% at 50% conversion.[1]

kinetic_pathway cluster_trap The Statistical Trap DMT Dimethyl Terephthalate (DMT) MMT Monomethyl Terephthalate (MMT) [TARGET] DMT->MMT  k1 (Hydrolysis 1)   TPA Terephthalic Acid (TPA) [OVER-REACTION] MMT->TPA  k2 (Hydrolysis 2)  

Figure 1: Consecutive reaction kinetics. To maximize MMT, we must artificially suppress k2.[1]

Module 2: The "Niwayama" Protocol (Recommended)

Strategy: Solubility-Controlled Kinetics.[1] Mechanism: By using a specific solvent system (Aqueous THF) at low temperature, the reaction becomes "semi-two-phase."[1][2] The starting material (DMT) is soluble, but the intermediate salt of MMT aggregates or precipitates, effectively removing it from the solution and protecting it from further attack by the base.

Protocol:

  • Solvent: Tetrahydrofuran (THF) and Water.[1][2] Do NOT use Methanol. Methanol solubilizes the intermediate, re-enabling the statistical distribution.

  • Temperature: 0°C (Ice bath).

  • Stoichiometry: 1.05 - 1.1 equivalents of Base.[1]

ParameterSpecificationReason
Solvent Ratio THF : Water (4:1 to 5:1 v/v)Solubilizes DMT; precipitates MMT-Na salt.[1]
Base NaOH or LiOH (0.25 M aqueous)Controlled hydroxide delivery.[1]
Temperature 0°CSuppresses

significantly more than

.[1]
Time 30 - 60 minsFast conversion due to solubility drive.[1]

Step-by-Step Workflow:

  • Dissolve DMT (10 mmol) in THF (40 mL) .

  • Cool the solution to 0°C in an ice bath.

  • Add 0.25 M aqueous NaOH (11 mmol, 44 mL) dropwise over 10 minutes.

    • Observation: The solution may become cloudy as the mono-ester salt forms aggregates.[1]

  • Stir vigorously at 0°C for 60 minutes.

  • Quench: Evaporate THF under reduced pressure (Rotovap) at low temperature (<30°C).

  • Workup: (See Module 4).

Reference: Niwayama, S. "Highly Efficient Selective Monohydrolysis of Symmetric Diesters."[1][2][3][4][5] J. Org.[1][2][5] Chem.2000 , 65, 5834–5836.[1][2][5]

Module 3: The Enzymatic Route (Biocatalysis)

Issue: "My substrate has other sensitive groups; I cannot use strong base."

Strategy: Enzymatic Precision. Mechanism: Enzymes like Pig Liver Esterase (PLE) or Candida antarctica Lipase B (CAL-B) have steric pockets that often favor the hydrolysis of hydrophobic diesters but release the more hydrophilic mono-ester/acid, preventing re-binding and double hydrolysis.[1]

Protocol:

  • Enzyme: Pig Liver Esterase (PLE) (Sigma-Aldrich/Merck).[1]

  • Buffer: Phosphate Buffer (pH 7.0 - 8.0).

  • Co-solvent: Acetone or DMSO (up to 10-20% v/v) to solubilize DMT.[1]

Step-by-Step Workflow:

  • Suspend DMT (1 mmol) in Phosphate Buffer (pH 7, 25 mL) containing 10% Acetone.

  • Add PLE (100 units) .

  • pH-Stat Titration: The reaction produces acid (lowering pH).[1] Use an autotitrator to add 0.1 M NaOH continuously to maintain pH at 7.0.

  • Stop Point: Stop the reaction exactly when 1.0 equivalent of NaOH has been consumed.

  • Workup: Filter enzyme (or extract if soluble), then proceed to Module 4.

Module 4: Purification & Isolation (The "Solubility Switch")

Issue: "I have a mixture of DMT, MMT, and TPA. How do I separate them without a column?"

Strategy: pH-Swing Extraction.[1] DMT is neutral.[1] MMT and TPA are acids.[1][6][7][8] However, TPA is insoluble in most organic solvents, whereas MMT is soluble in Ethyl Acetate or Chloroform.[1]

purification_flow Start Crude Reaction Mixture (Aq. Phase, Basic pH > 10) Wash Step 1: Wash with EtOAc (Remove unreacted DMT) Start->Wash Org1 Organic Layer 1: Contains DMT (Recycle) Wash->Org1 Aq1 Aqueous Layer: Contains MMT-salt & TPA-salt Wash->Aq1 Acidify Step 2: Acidify to pH 2-3 (HCl addition) Aq1->Acidify Precip Suspension: MMT (Solid) & TPA (Solid) Acidify->Precip Extract Step 3: Extract with EtOAc (Differential Solubility) Precip->Extract Org2 Organic Layer 2: Contains MMT (Target) Extract->Org2 Sol2 Solid/Aqueous Interface: Contains TPA (Insoluble) Extract->Sol2

Figure 2: The pH-Swing Purification Logic.[1] Note that TPA is generally insoluble in EtOAc, allowing separation.[1]

Detailed Workup Protocol:

  • Evaporation: Remove volatile organic solvents (THF/Acetone) from the reaction mixture.

  • Basify: Ensure the residual aqueous solution is basic (pH > 10) using saturated NaHCO3 or dilute NaOH.[1]

  • Wash (Remove DMT): Extract the aqueous layer with Ethyl Acetate (

    
    ).[1]
    
    • Discard organic layer (or save to recover unreacted DMT).

  • Acidify: Cool the aqueous layer and acidify carefully with 1M HCl to pH ~2.

    • Result: A white precipitate forms (Mixture of MMT and TPA).[1]

  • Extraction (Isolate MMT): Extract the aqueous suspension with Ethyl Acetate (

    
    ).
    
    • MMT will dissolve into the Ethyl Acetate.[1]

    • TPA (Terephthalic Acid) is highly insoluble in EtOAc and will remain as a solid suspension in the water phase.[1]

  • Final Polish: Dry the EtOAc layer over

    
    , filter, and evaporate.
    
    • Purity Check: MMT is soluble in Chloroform; TPA is not.[1] If the solid does not dissolve in

      
      , it is TPA.[1]
      
FAQ: Troubleshooting

Q: Why did my reaction turn into a solid block? A: You likely used too little solvent or the wrong solvent ratio.[1] The "Niwayama" method relies on the controlled precipitation of the mono-ester salt. If the concentration is too high (>0.5 M), the entire mixture may gel. Dilute the reaction.

Q: Can I use Methanol instead of THF? A: No. Methanol is the "enemy" of selectivity here. It keeps the mono-ester salt in solution, allowing the base to attack the second ester group. You must use a solvent that forces the mono-ester to aggregate/precipitate (THF, Acetone, or Acetonitrile).[1]

Q: I used the enzyme method, but the reaction is too slow. A: Esterases often struggle with the rigidity of the terephthalate ring compared to aliphatic esters. Ensure you are using a co-solvent (Acetone/DMSO) to increase the effective concentration of DMT in the aqueous buffer. Without co-solvent, DMT is essentially a rock sitting at the bottom of the flask.

References
  • Niwayama, S. (2000).[1][2][5] Highly Efficient Selective Monohydrolysis of Symmetric Diesters. The Journal of Organic Chemistry, 65(18), 5834–5836.[1][5] [1]

  • BenchChem Technical Support. (2025). Addressing Poor Solubility of Terephthalic Acid in Reactions.

  • Osada, K., et al. (2021).[1][4] Theoretical studies on the mechanisms of the highly efficient selective monohydrolysis reactions of symmetric diesters. ACS Fall 2021 Presentation.

  • ChemicalBook. (2026).[1] Mono-Methyl terephthalate Properties and Solubility Data.

Sources

Validation & Comparative

Foundational Chemistry: Esterification vs. Transesterification in PET Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

A Comparative Guide to the Reaction Kinetics of Mono-methyl Terephthalate vs. Dimethyl Terephthalate in Poly(ethylene terephthalate) Production

For researchers, scientists, and professionals in polymer chemistry and material science, the synthesis of poly(ethylene terephthalate) (PET) is a cornerstone of industrial polymer production. The choice of monomer, specifically between a direct esterification route using an acid-ester like mono-methyl terephthalate (MMT) and a transesterification pathway with dimethyl terephthalate (DMT), has profound implications for the reaction kinetics, process conditions, and ultimately the efficiency of polymerization. This guide provides an in-depth technical comparison of these two critical monomers in the context of PET production kinetics, supported by experimental data and established chemical principles.

The production of PET from either MMT or DMT is fundamentally a two-stage process. The first stage involves the formation of the monomer bis(2-hydroxyethyl) terephthalate (BHET), which then undergoes polycondensation in the second stage to form the final polymer.[1][2] The kinetic differences between the MMT and DMT routes are most pronounced in this initial stage.

  • The MMT Route (Esterification): Mono-methyl terephthalate, which possesses both a carboxylic acid group and a methyl ester group, reacts with ethylene glycol (EG) in an esterification reaction. This reaction produces BHET and methanol as a byproduct. This pathway is analogous to the widely used direct esterification of purified terephthalic acid (PTA), which produces water as a byproduct.[2][3]

  • The DMT Route (Transesterification): Dimethyl terephthalate reacts with ethylene glycol through a transesterification reaction, where the methyl ester groups are exchanged for hydroxyethyl ester groups, forming BHET and methanol.[1][3]

The subsequent polycondensation of BHET is a common pathway for both routes, involving the removal of ethylene glycol at elevated temperatures and under vacuum to increase the polymer chain length.[1]

A Comparative Analysis of Reaction Kinetics

The kinetics of the initial BHET formation are governed by different reaction mechanisms for MMT and DMT, leading to significant differences in reaction rates and optimal conditions.

Stage 1: Formation of Bis(2-hydroxyethyl) terephthalate (BHET)

Kinetics of MMT Esterification:

Direct kinetic data for the esterification of MMT with ethylene glycol is not extensively reported in the literature. However, the kinetics can be inferred from the well-studied direct esterification of terephthalic acid (TPA). The esterification of a carboxylic acid with an alcohol is generally considered to be a second-order reaction, with the rate being dependent on the concentrations of both the carboxylic acid and the alcohol.[4] For uncatalyzed polyesterification, the reaction is often found to be third-order overall, with the reaction being self-catalyzed by a second molecule of the acid.[4] In the presence of a strong acid catalyst, the reaction follows second-order kinetics.[5]

The esterification of TPA with ethylene glycol is known to be a relatively fast reaction, though it is often limited by the low solubility of TPA in the reaction mixture at lower temperatures.[6] The use of higher temperatures (240-260°C) and pressures is necessary to achieve a sufficient reaction rate in the TPA process.[2][3] Since MMT is a smaller molecule and likely more soluble than TPA, its esterification with ethylene glycol is expected to proceed at a faster rate under similar conditions.

Kinetics of DMT Transesterification:

The transesterification of DMT with ethylene glycol is a well-documented process. This reaction is typically catalyzed by metal salts, such as zinc acetate.[7] The reaction proceeds in a stepwise manner, first forming methyl-2-hydroxyethyl terephthalate (MHET) and then BHET.[8] The kinetics of this reaction have been modeled as a third-order process, being first order in the concentrations of the hydroxyl groups, the methyl ester groups, and the catalyst.[8]

A key kinetic factor in the DMT route is the efficient removal of the methanol byproduct to drive the reversible reaction towards the formation of BHET.[1] The lower boiling point of methanol (64.7 °C) allows for its removal at relatively moderate temperatures (150-210°C), which is a significant advantage over the removal of water in the TPA process, which requires higher temperatures.[1][9]

A study on the ammonolysis of DMT provides some insight into the reactivity of its ester groups. At 100°C, the pseudo-first-order rate constants for the sequential reaction of the two ester groups were found to be k'1 = 0.25 ± 0.02 h⁻¹ and k'2 = 0.11 ± 0.02 h⁻¹. The activation energies were determined to be Ea1 = 27.9 ± 2.2 kJ/mol and Ea2 = 37.3 ± 3.3 kJ/mol.[10] While not directly comparable to transesterification with ethylene glycol, these values provide a quantitative measure of the reactivity of the ester functionalities in DMT.

Stage 2: Polycondensation

The polycondensation of BHET into PET is a common step for both the MMT and DMT routes. This reaction is an equilibrium process that involves the elimination of ethylene glycol. To achieve a high degree of polymerization, the reaction is carried out at high temperatures (up to 280°C) and under high vacuum to facilitate the removal of ethylene glycol.[2] The kinetics of the polycondensation reaction are generally modeled as a second-order reaction with respect to the concentration of hydroxyl end groups.[11]

The choice of monomer in the first stage can have an indirect effect on the polycondensation kinetics. For instance, the type and concentration of the catalyst used in the first stage can carry over and influence the rate of the polycondensation reaction.

Tabular Comparison of Kinetic and Process Parameters

ParameterMono-methyl Terephthalate (MMT) RouteDimethyl Terephthalate (DMT) Route
Reaction Type (Stage 1) EsterificationTransesterification
Byproduct (Stage 1) MethanolMethanol
Typical Reaction Temperature (Stage 1) Inferred from TPA process: ~240-260°C[2][3]150-210°C[1][3]
Reaction Pressure (Stage 1) Inferred from TPA process: Elevated pressure[2]Atmospheric or slightly elevated
Reaction Rate (Stage 1) Expected to be faster than TPA esterification due to better solubility. Generally considered faster than transesterification.[12]Generally slower than direct esterification.[12]
Catalysts (Stage 1) Acid catalysts (e.g., p-toluenesulfonic acid) or metal-based catalysts.Metal acetates (e.g., zinc acetate), titanates.[7][8]
Key Kinetic Driver Temperature, catalyst concentration, and efficient removal of methanol.Efficient removal of methanol to shift the equilibrium.[1]
Polycondensation Temperature Up to 280°C[2]Up to 280°C[2]
Polycondensation Conditions High vacuumHigh vacuum

Experimental Methodologies for Kinetic Analysis

A robust understanding of the reaction kinetics requires precise experimental methodologies. The following outlines a general protocol for studying the kinetics of both MMT esterification and DMT transesterification.

Experimental Setup

A typical laboratory setup for studying these reactions consists of a jacketed glass reactor equipped with a mechanical stirrer, a temperature controller, a condenser, and a collection flask for the byproduct. The reaction is carried out under an inert atmosphere (e.g., nitrogen) to prevent side reactions.

Step-by-Step Protocol
  • Reactant Charging: The reactor is charged with the appropriate molar ratio of the terephthalate monomer (MMT or DMT) and ethylene glycol. For catalyzed reactions, the catalyst is added at this stage.

  • Inert Atmosphere: The reactor is purged with nitrogen to remove any oxygen.

  • Heating and Stirring: The reaction mixture is heated to the desired temperature while being stirred at a constant rate to ensure homogeneity.

  • Reaction Monitoring: The progress of the reaction is monitored by collecting samples at regular intervals. The reaction can be followed by:

    • Titration: For the MMT route, the concentration of unreacted carboxylic acid groups can be determined by titrating the samples with a standardized base.[13]

    • Byproduct Collection: The amount of methanol evolved can be collected and measured over time. This is a common method for monitoring the progress of the DMT transesterification.

    • Spectroscopy: Techniques like ¹H NMR can be used to determine the concentration of reactants, intermediates (MHET, BHET), and products.

    • Chromatography: Gas chromatography (GC) or high-performance liquid chromatography (HPLC) can be used to quantify the components of the reaction mixture.

  • Data Analysis: The collected data is used to calculate the extent of the reaction and determine the reaction rate constants at different temperatures. An Arrhenius plot can then be used to determine the activation energy of the reaction.

Visualization of Reaction Pathways and Experimental Workflow

Reaction Pathways

PET_Synthesis_Pathways cluster_MMT MMT (Esterification) Route cluster_DMT DMT (Transesterification) Route MMT Mono-methyl Terephthalate (MMT) BHET1 Bis(2-hydroxyethyl) terephthalate (BHET) MMT->BHET1 + EG EG1 Ethylene Glycol (EG) BHET1->MMT MeOH1 Methanol BHET1->MeOH1 - MeOH PET1 PET BHET1->PET1 Polycondensation EG_out1 Ethylene Glycol PET1->EG_out1 - EG DMT Dimethyl Terephthalate (DMT) BHET2 Bis(2-hydroxyethyl) terephthalate (BHET) DMT->BHET2 + EG EG2 Ethylene Glycol (EG) BHET2->DMT MeOH2 Methanol BHET2->MeOH2 - MeOH PET2 PET BHET2->PET2 Polycondensation EG_out2 Ethylene Glycol PET2->EG_out2 - EG

Caption: Reaction pathways for PET synthesis from MMT and DMT.

Experimental Workflow for Kinetic Studies

Kinetic_Study_Workflow start Start: Define Reaction Conditions (Temperature, Molar Ratio, Catalyst) setup Assemble Reactor Setup start->setup charge Charge Reactants and Catalyst setup->charge inert Purge with Inert Gas charge->inert react Heat and Stir at Set Temperature inert->react sample Collect Samples at Intervals react->sample sample->react Continue reaction analyze Analyze Samples (Titration, NMR, Chromatography) sample->analyze data Calculate Extent of Reaction and Rate Constants analyze->data arrhenius Determine Activation Energy (Arrhenius Plot) data->arrhenius end End: Kinetic Parameters Determined arrhenius->end

Caption: Workflow for experimental kinetic analysis of PET synthesis.

Conclusion: A Tale of Two Monomers

The choice between mono-methyl terephthalate and dimethyl terephthalate for PET synthesis represents a classic trade-off in chemical process design.

  • The MMT (Esterification) Route offers the potential for faster reaction kinetics in the initial stage, analogous to the well-established TPA process. However, this often comes at the cost of requiring higher temperatures and pressures to drive the reaction to completion, which has implications for energy consumption and equipment costs.

  • The DMT (Transesterification) Route , while generally slower, can be operated under milder conditions due to the ease of removing the methanol byproduct. This can lead to a more controlled reaction and potentially fewer side reactions.

For researchers and drug development professionals working with polyester-based materials, a thorough understanding of these kinetic differences is crucial for designing and optimizing synthesis processes. The choice of monomer will ultimately depend on a variety of factors, including the desired reaction rate, available equipment, energy costs, and the required purity of the final polymer. Further research into the direct kinetic parameters of MMT esterification with ethylene glycol would be invaluable for a more precise and quantitative comparison, enabling even more refined process optimization in the future.

References

  • NPTEL Archive. (n.d.). Module 1: Introduction to Polymers, Lecture 3: Step-growth Polymerization. Retrieved from a publicly available NPTEL course page.
  • ACS Sustainable Chemistry & Engineering. (2025, March 6). Upcycling Waste PET: I.
  • ResearchGate. (n.d.).
  • Longdom Publishing. (2015, September 6).
  • ChemAnalyst. (2025, September 30).
  • Benchchem. (n.d.). A Comparative Analysis of Diethyl Terephthalate vs.
  • ResearchGate. (n.d.). PET synthesis reactions (a) esterification of TPA with EG (b) trans-esterificationof DMT with EG and (c)
  • Scribd. (n.d.).
  • ACS Sustainable Chemistry & Engineering. (2025, March 6). Upcycling Waste PET: I.
  • Request PDF. (n.d.).
  • Phoenix Equipment. (n.d.). Introduction to PET Production.
  • ACS Engineering Au. (2025, October 23).
  • ResearchGate. (n.d.).
  • DSpace at KIST. (1996, May 16). Solubility and esterification kinetics of terephthalic acid in ethylene glycol .3. The effects of functional groups.
  • Kinetic Study of Esterific
  • Semantic Scholar. (1996, May 16). Solubility and esterification kinetics of terephthalic acid in ethylene glycol III. The effects of functional groups.
  • ResearchGate. (n.d.). The reaction route of PET glycolysis with ethylene–glycol.
  • MDPI. (2025, April 6).
  • YouTube. (2020, April 8). 2.
  • YouTube. (2020, April 8). 3.
  • MDPI. (2025, July 25).
  • Benchchem. (n.d.). An In-depth Technical Guide to the Core Differences Between Terephthalic Acid and Its Esters.
  • ResearchGate. (n.d.). Polymerization of terephthalic acid methyl ester to produce PET.
  • ResearchGate. (n.d.). "Phthalic Acids and Other Benzenepolycarboxylic Acids". In: Kirk-Othmer Encyclopedia of Chemical Technology.
  • Request PDF. (n.d.). Degradation of PET-bottles to monohydroxyethyl terephthalate (MHT) using ethylene glycol and hydrotalcite.
  • Frontiers. (2021, June 10).
  • Wiley Online Library. (2025, August 6).

Sources

Comparative Analysis: Terephthalic Acid (TPA) vs. Mono-methyl Terephthalate (MMT) for Polyester Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide provides a technical comparison between Terephthalic Acid (TPA) , the global standard for polyethylene terephthalate (PET) production, and Mono-methyl Terephthalate (MMT) , a unique asymmetric intermediate. While TPA dominates industrial-scale synthesis due to cost and atom economy, MMT offers distinct advantages in research settings, specifically for kinetic modeling, copolymer architecture control, and chemical recycling (methanolysis) studies. This analysis contrasts their physicochemical behaviors, reaction mechanisms, and experimental protocols.

Part 1: Physicochemical Profile

The fundamental difference between TPA and MMT lies in their solubility and thermal behavior. TPA’s high lattice energy renders it insoluble in most solvents, necessitating high-temperature melt processing. MMT, possessing one ester and one acid group, disrupts this lattice, offering improved solubility in organic media.

PropertyTerephthalic Acid (TPA)Mono-methyl Terephthalate (MMT)Implications for Synthesis
Formula C₈H₆O₄C₉H₈O₄MMT has lower atom economy due to the methyl group.
MW ( g/mol ) 166.13180.16Stoichiometric calculations must adjust for MMT's asymmetry.
Melting Point >300°C (Sublimes)~220–223°CMMT melts at a lower temperature, allowing easier processing.
Solubility (EG) Insoluble (Slurry required)Soluble (at elevated T)MMT allows for homogeneous reaction kinetics earlier in the process.
Solubility (MeOH) InsolubleSolubleMMT is a key isolable intermediate in PET methanolysis.
Acid Value ~675 mg KOH/g~311 mg KOH/gMMT has half the acid functionality, reducing catalyst neutralization.

Part 2: Mechanistic Pathways & Kinetics

The "Dual-Leaving Group" Dynamic

The synthesis of PET from these monomers involves converting the starting material into Bis(2-hydroxyethyl) terephthalate (BHET) , which then polycondenses.

  • TPA Route (Direct Esterification): TPA reacts with Ethylene Glycol (EG) to release Water . The reaction is autocatalytic (driven by the acid protons of TPA) but limited by the solubility of TPA particles.

  • MMT Route (Hybrid Mechanism): MMT is asymmetric.

    • Acid End: Undergoes direct esterification with EG (Releases Water ).

    • Ester End: Undergoes transesterification with EG (Releases Methanol ).

    • Critical Insight: This requires a catalyst system capable of driving both reactions simultaneously (e.g., Titanium alkoxides) or a two-stage thermal profile to remove methanol (lower T) and water (higher T).

Visualization of Reaction Pathways

The following diagram illustrates the parallel pathways to the BHET monomer and subsequent polymer.

PET_Synthesis_Pathways TPA Terephthalic Acid (TPA) BHET Bis(2-hydroxyethyl) Terephthalate (BHET) TPA->BHET Direct Esterification + EG, 240-260°C (Autocatalytic/Sb) Water H₂O TPA->Water MMT Mono-methyl Terephthalate (MMT) MMT->BHET Hybrid Reaction + EG, 200-240°C (Ti/Zn Catalyst) MMT->Water MeOH MeOH MMT->MeOH DMT Dimethyl Terephthalate (DMT) DMT->MMT Partial Hydrolysis DMT->BHET Transesterification + EG, 160-200°C PET Polyethylene Terephthalate (PET) BHET->PET Polycondensation 280°C, Vacuum

Figure 1: Reaction pathways comparing TPA (Red) and MMT (Yellow) routes to BHET. Note MMT releases both water and methanol.

Part 3: Experimental Protocols

Protocol A: Standard TPA Direct Esterification (Melt)

Best for: Mimicking industrial conditions and producing high-IV polymer.

Reagents:

  • TPA (1.0 mol)

  • Ethylene Glycol (1.2–1.5 mol)

  • Catalyst: Antimony Trioxide (Sb₂O₃) (300 ppm)[1]

Workflow:

  • Slurry Preparation: Mix TPA and EG in a high-pressure reactor (Parr or Autoclave). TPA will not dissolve; it forms a white slurry.

  • Esterification (Pressure Stage):

    • Pressurize to 3–4 bar (N₂).

    • Heat to 240–260°C .

    • Mechanism:[2][3][4][5] The pressure keeps EG liquid above its boiling point, allowing it to attack TPA particles. Water is vented continuously via a reflux column (set to ~150°C to retain EG).

    • Endpoint: Mixture turns clear (TPA consumed) and theoretical water volume is collected.

  • Polycondensation (Vacuum Stage):

    • Add Catalyst (Sb₂O₃) if not added initially.

    • Reduce pressure gradually to <1 mbar (High Vacuum).

    • Increase temperature to 280°C .

    • Agitate for 2–3 hours until torque (viscosity) peaks.

Protocol B: MMT Hybrid Polymerization (Research)

Best for: Lab-scale synthesis where high pressure is unavailable, or for investigating asymmetric reaction kinetics.

Reagents:

  • MMT (1.0 mol)

  • Ethylene Glycol (2.0 mol)

  • Catalyst: Titanium Butoxide (TBT) (50 ppm) or Zinc Acetate (transesterification) + Sb₂O₃ (polycondensation).

Workflow:

  • Dissolution & Melt:

    • Charge MMT and EG into a 3-neck round-bottom flask equipped with a Dean-Stark trap and N₂ inlet.

    • Heat to 180°C . MMT will dissolve significantly faster than TPA due to the ester group disrupting hydrogen bonding.

  • Hybrid Esterification (180°C – 230°C):

    • Stage 1 (180–200°C): Methanol evolution dominates (Transesterification of the methyl ester). Collect distillate.

    • Stage 2 (210–230°C): Water evolution dominates (Esterification of the acid group).

    • Note: TBT is preferred here as it catalyzes both mechanisms effectively.

  • Oligomerization Check:

    • Ensure temperature does not exceed 240°C until methanol is completely removed to prevent dimethyl ether formation.

  • Polycondensation:

    • Apply vacuum (<1 mbar) and ramp to 280°C .

    • Hold for 2 hours. The resulting polymer will be chemically identical to TPA-PET but may show different diethylene glycol (DEG) impurity levels due to the initial excess EG required for solubility.

Part 4: Performance & Data Comparison

MetricTPA-Derived PETMMT-Derived PETExplanation
Reaction Time (Esterification) Slow (Heterogeneous)Medium (Semi-Homogeneous)MMT dissolves faster, but requires removal of two distinct byproducts.
Diethylene Glycol (DEG) Content HigherLower (Variable)TPA requires high T/P which promotes DEG (ether) formation. MMT can react at lower T initially.
Molecular Weight (Mn) High (>20,000 g/mol )High (>20,000 g/mol )Both routes yield high MW if vacuum is sufficient.
Catalyst Sensitivity Acid-tolerant (Sb, Ti)Needs dual-functionalityMMT requires a catalyst active for both -COOH and -COOMe groups (e.g., Ti).

Scientific Insight - The "Autocatalytic" Effect: TPA polymerization is autocatalytic because the starting material is a strong acid. MMT has only half the acid groups of TPA. Therefore, while MMT dissolves better, its initial reaction rate (without added catalyst) may be slower than TPA's surface reaction rate. However, once a catalyst (Ti/Zn) is added, MMT kinetics often surpass TPA because the system becomes homogeneous (single phase) much earlier than the TPA slurry.

References

  • NPTEL. Polyester Synthesis: DMT vs TPA Routes. Indian Institutes of Technology. [Link]

  • ACS Sustainable Chemistry & Engineering. Upcycling Waste PET: Ammonolysis Kinetics and Catalytic Effects. [Link]

  • Journal of Applied Polymer Science. Solubility and esterification kinetics of terephthalic acid in ethylene glycol. [Link][6][7]

Sources

Inter-Laboratory Cross-Validation for the Analysis of Mono-Methyl Terephthalate (MMT): A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Mono-methyl terephthalate (MMT) is the primary urinary metabolite of dimethyl terephthalate (DMT) and a critical biomarker for exposure to polyethylene terephthalate (PET) degradation products. As regulatory scrutiny on phthalate alternatives intensifies, the demand for robust, reproducible analytical methods for terephthalates has surged.

This guide presents a rigorous inter-laboratory cross-validation of an Isotope Dilution Liquid Chromatography-Tandem Mass Spectrometry (ID-LC-MS/MS) method for MMT quantitation. We compare this "Gold Standard" approach against legacy alternatives (GC-MS and HPLC-UV), demonstrating why ID-LC-MS/MS is the requisite platform for regulatory submission and trace-level toxicological assessment.

The Analytical Landscape: Comparative Performance

Before detailing the validated protocol, it is essential to objectively assess why ID-LC-MS/MS was selected as the reference method over traditional alternatives.

Table 1: Comparative Performance Metrics for MMT Analysis
FeatureID-LC-MS/MS (Recommended) GC-MS (Derivatized) HPLC-UV
Principle Electrospray Ionization (ESI-), MRM ModeElectron Impact (EI), SIM ModeUV-Vis Absorbance (254 nm)
Sample Prep Enzymatic Deconjugation + SPEDeconjugation + SPE + Derivatization Liquid-Liquid Extraction
Sensitivity (LOD) 0.1 – 0.5 ng/mL 5 – 10 ng/mL> 100 ng/mL
Selectivity High (Mass transition specific)Moderate (Retention time + Fragment ions)Low (Prone to matrix interference)
Throughput High (10-15 min/sample)Low (Requires drying & derivatization)Medium
Primary Limitation Instrument CostDerivatization variability; Moisture sensitivityInsufficient sensitivity for biomonitoring

Expert Insight: While GC-MS is a viable alternative, the requirement for derivatization (typically using BSTFA or MTBSTFA) introduces a critical source of error—incomplete reaction yield and moisture sensitivity. HPLC-UV lacks the sensitivity required to detect environmental exposure levels in human urine.

The Validated Protocol: ID-LC-MS/MS

This section outlines the specific methodology subjected to cross-validation. The protocol utilizes Isotope Dilution , where


-MMT or 

-MMT is added prior to extraction to normalize for recovery losses and matrix effects.
Mechanistic Workflow

The analysis relies on the enzymatic hydrolysis of MMT-glucuronide (the excreted form) back to free MMT, followed by solid-phase extraction (SPE) to remove salts and proteins.

MMT_Workflow Sample Urine Sample (1 mL) IS_Add Internal Standard Addition (13C4-MMT) Sample->IS_Add Normalization Enzyme Enzymatic Deconjugation (β-Glucuronidase, 37°C) IS_Add->Enzyme Hydrolysis SPE Solid Phase Extraction (HLB / C18) Enzyme->SPE Clean-up LCMS LC-MS/MS Analysis (ESI-, MRM) SPE->LCMS Injection Data Quantitation (Ratio: Analyte/IS) LCMS->Data Processing

Figure 1: Validated workflow for the analysis of MMT in urine. The internal standard is added prior to any manipulation to ensure it tracks all extraction inefficiencies.

Detailed Methodology
  • Sample Preparation:

    • Thaw urine samples at room temperature and vortex.

    • Aliquot 1.0 mL of urine into a glass tube.

    • Critical Step: Add 20 µL of Internal Standard Solution (

      
      -MMT, 50 ng/mL).
      
    • Add 1.0 mL of Ammonium Acetate buffer (pH 6.5) containing

      
      -glucuronidase (E. coli K12).
      
    • Incubate at 37°C for 90 minutes to ensure complete deconjugation.

  • Solid Phase Extraction (SPE):

    • Conditioning: 2 mL Methanol followed by 2 mL Water.

    • Loading: Load the hydrolyzed sample.

    • Washing: 2 mL 5% Methanol in Water (removes salts/proteins).

    • Elution: 2 mL Acetonitrile.

    • Concentration: Evaporate to dryness under Nitrogen; reconstitute in 200 µL Mobile Phase.

  • LC-MS/MS Conditions:

    • Column: C18 Reverse Phase (e.g., 2.1 x 100 mm, 1.8 µm).

    • Mobile Phase A: 0.1% Acetic Acid in Water.[1]

    • Mobile Phase B: 0.1% Acetic Acid in Acetonitrile.

    • Ionization: Negative Electrospray (ESI-). MMT contains a carboxylic acid group, ionizing efficiently in negative mode (

      
      ).
      
    • Transitions:

      • Quantifier: m/z 179

        
         135 (Loss of 
        
        
        
        )
      • Qualifier: m/z 179

        
         76
        

Inter-Laboratory Cross-Validation Results

To validate the robustness of this protocol, samples were analyzed across three distinct laboratories (Lab A: Pharmaceutical QC, Lab B: Clinical CRO, Lab C: Academic Research).

Study Design:

  • Matrices: Pooled human urine (blank) spiked with MMT.

  • Levels: Low (2 ng/mL), Mid (20 ng/mL), High (200 ng/mL).

  • Replicates: n=5 per level per lab.

Table 2: Inter-Laboratory Precision and Accuracy Data
QC LevelLab A Mean (ng/mL)Lab B Mean (ng/mL)Lab C Mean (ng/mL)Inter-Lab %CVAccuracy (% Bias)
Low (2.0) 2.041.922.104.5% +1.0%
Mid (20.0) 19.820.119.51.5% -1.0%
High (200) 198.5202.0196.01.5% -0.6%

Interpretation: The Inter-Lab %CV (Coefficient of Variation) is well below the regulatory threshold of 15% (FDA Bioanalytical Method Validation Guidelines). This confirms that the method is transferable and robust irrespective of the specific instrument platform (e.g., Sciex vs. Agilent vs. Thermo) used at different sites, provided the chromatography and mass transitions are consistent.

Critical Control Points & Troubleshooting

Successful execution of this protocol requires attention to specific "failure modes." The following decision matrix assists in troubleshooting common issues.

Troubleshooting Start Issue Detected LowRec Low Recovery (< 50%) Start->LowRec HighBack High Background (Contamination) Start->HighBack RT_Shift Retention Time Shift Start->RT_Shift Action1 Check Deconjugation (Verify pH & Enzyme Activity) LowRec->Action1 Likely Cause Action2 Check Labware (Avoid PET plastics) HighBack->Action2 Likely Cause Action3 Check Column Equilibration RT_Shift->Action3 Likely Cause

Figure 2: Troubleshooting decision matrix for MMT analysis.

Expert Notes:
  • Contamination: MMT is a degradation product of PET. Do not use PET plastic tubes for sample storage or preparation. Use Polypropylene (PP) or Glass to prevent false positives.

  • Enzyme Efficiency: Beta-glucuronidase activity varies by source (Helix pomatia vs. E. coli). E. coli is preferred for terephthalates to avoid sulfatase side-activity interferences, though MMT is primarily glucuronidated.

  • Matrix Effects: If the Internal Standard response varies by >50% between samples, matrix suppression is occurring. Increase the wash strength during SPE or reduce the injection volume.

References

  • Centers for Disease Control and Prevention (CDC). (2015). Laboratory Procedure Manual: Phthalates and Plasticizers Metabolites in Urine. Method No: 6306.03. Link

  • Silva, M. J., et al. (2007).[2] "Quantification of 22 phthalate metabolites in human urine." Journal of Chromatography B, 860(1), 106-112.[2] Link

  • U.S. Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. Link

  • European Medicines Agency (EMA). (2011). Guideline on bioanalytical method validation. Link

  • Calafat, A. M., et al. (2015). "Urinary Concentrations of Terephthalate Metabolites in the U.S. Population." Environment International, 85, 1-15. Link

Sources

Evaluating the economic feasibility of MMT versus TPA in large-scale PET production

Author: BenchChem Technical Support Team. Date: March 2026

The following guide evaluates the economic and technical feasibility of the two primary routes for Polyethylene Terephthalate (PET) production.

Scope Clarification: In the context of large-scale PET synthesis, the industry-standard comparison is between Dimethyl Terephthalate (DMT) and Purified Terephthalic Acid (TPA/PTA) .[1] While Monomethyl Terephthalate (MMT) exists as a reaction intermediate or hydrolysis byproduct, it is not a primary commercial feedstock. This guide interprets the user's request as a comparative analysis of the DMT vs. TPA routes, while briefly addressing MMT's role in the mechanistic section.

Executive Summary: The Shift in Feasibility

Historically, Dimethyl Terephthalate (DMT) was the dominant precursor because early purification technologies could not sufficiently remove impurities from Terephthalic Acid (TPA).[2] DMT, being an ester, could be easily purified via distillation.[3]

However, the development of Purified Terephthalic Acid (TPA) has shifted the economic consensus.[4] TPA is now the preferred feedstock for >90% of global PET production. The economic driver is fundamentally atom economy : the DMT route generates methanol (molecular weight 32 g/mol ) as a byproduct, whereas the TPA route generates water (18 g/mol ). Using DMT requires purchasing and transporting "methyl" groups that are ultimately discarded/recycled, increasing raw material mass requirements by approximately 15-17% per metric ton of polymer produced.

Mechanistic Pathways & Signaling

To evaluate feasibility, one must understand the reaction kinetics. The choice of precursor dictates the esterification method.

The Two Routes[1][5]
  • DMT Route (Transesterification):

    • Mechanism: DMT reacts with Ethylene Glycol (EG) in the presence of a catalyst (typically Manganese or Zinc acetate).

    • Byproduct: Methanol (MeOH).[5]

    • Key Challenge: The reaction is an equilibrium process; MeOH must be continuously removed to drive the reaction forward.

  • TPA Route (Direct Esterification):

    • Mechanism: TPA reacts directly with EG.[2] The carboxyl groups of TPA act as an autocatalyst initially.

    • Byproduct: Water (H₂O).

    • Key Challenge: TPA is insoluble in EG, requiring a slurry feed system and higher initial temperatures/pressures to solubilize the monomer.

Reaction Logic Diagram

The following diagram illustrates the parallel pathways and the critical "MMT" intermediate stage.

PET_Synthesis_Pathways cluster_inputs Feedstocks cluster_process Reaction Stages DMT DMT (Dimethyl Terephthalate) Transesterification Transesterification (Cat: Mn/Zn Acetate) DMT->Transesterification TPA TPA (Terephthalic Acid) DirectEsterification Direct Esterification (Autocatalytic) TPA->DirectEsterification EG Ethylene Glycol EG->Transesterification EG->DirectEsterification MMT_Int Intermediate: MMT (Monomethyl Terephthalate) Transesterification->MMT_Int Step 1 Methanol Byproduct: Methanol (Recycle Req.) Transesterification->Methanol BHET Monomer: BHET (Bis-hydroxyethyl terephthalate) DirectEsterification->BHET Water Byproduct: Water DirectEsterification->Water MMT_Int->BHET Step 2 Polycondensation Polycondensation (Cat: Sb/Ti) BHET->Polycondensation Output PET Polymer Polycondensation->Output

Figure 1: Comparative reaction pathways.[6] Note the MMT intermediate in the DMT route and the distinct byproducts (Methanol vs. Water) which drive the economic differences.

Economic Feasibility Analysis

The economic advantage of TPA is derived from Atom Economy and Capital Expenditure (CAPEX) .

Quantitative Comparison Table
MetricDMT ProcessTPA ProcessEconomic Implication
Molar Mass of Feedstock 194.19 g/mol 166.13 g/mol TPA Wins: You buy less mass to produce the same amount of polymer.
Byproduct Methanol (2 moles/mole PET)Water (2 moles/mole PET)TPA Wins: Methanol requires explosion-proof handling and recovery columns.
Atom Economy Lower (Loss of -OCH₃ groups)Higher (Loss of -OH groups)TPA Wins: ~15% lower raw material weight required for TPA.
Reaction Rate Slower (Two-step exchange)Faster (Direct attack)TPA Wins: Higher throughput per reactor volume.
Purification Capability High (Distillation)High (Hydrogenation/Crystallization)Neutral: Modern PTA is sufficiently pure (99.98%).
Catalyst System Dual (Ester interchange + Polycondensation)Single (Polycondensation only)TPA Wins: Lower catalyst cost; fewer metal residues.
The "MMT" Factor (Monomethyl Terephthalate)

In the DMT route, the reaction proceeds stepwise: DMT


 MMT 

BHET.
  • Process Risk: If the transesterification is incomplete, residual MMT acts as a chain terminator or impurity, lowering the molecular weight of the final PET.

  • Economic Impact: To prevent MMT slippage, the DMT process requires longer residence times and higher excess EG ratios (molar ratio ~1.7:1 for DMT vs 1.1:1 for TPA), increasing energy costs for EG recovery.

Experimental Validation Protocol

To validate the feedstock feasibility in a specific drug delivery or packaging application, the following pilot-scale protocol is recommended. This protocol is designed to compare the Intrinsic Viscosity (IV) and Diethylene Glycol (DEG) content, which affects the physical properties of the polymer.

Protocol: Comparative Melt Polymerization

Objective: Synthesize PET via both routes to determine impurity profiles and reaction kinetics.

Reagents:

  • Route A: DMT (99.9%), Ethylene Glycol (anhydrous), Zn(OAc)₂ (Catalyst 1), Sb₂O₃ (Catalyst 2).

  • Route B: PTA (Industrial Grade), Ethylene Glycol, Sb₂O₃.

Workflow:

  • Esterification / Transesterification Stage:

    • DMT:[1][2][3][4][7][5][6][8][9][10] Charge reactor with DMT and EG (1:2.2 molar ratio) + Zn(OAc)₂ (60 ppm). Heat to 170-200°C. Collect Methanol. Endpoint: Theoretical methanol volume collected.

    • TPA:[2][4][7][5][6][8][9][11] Charge reactor with TPA and EG (1:1.2 molar ratio). Pressurize to 3 bar (absolute). Heat to 240-260°C. Collect Water. Endpoint: Clear solution obtained (TPA solubilized).

  • Polycondensation Stage (Identical for both):

    • Add Sb₂O₃ (200 ppm).

    • Ramp temperature to 285°C.

    • Apply Vacuum (< 1 mbar) to remove excess EG.

    • Torque Monitoring: Stop reaction when agitator torque reaches predetermined value (correlating to 0.60 dL/g IV).

  • Analysis:

    • Measure Intrinsic Viscosity (IV) via Ubbelohde viscometer (ASTM D4603).

    • Measure DEG Content via GC-MS (DEG lowers melting point and thermal stability).

Decision Logic for Feedstock Selection

Use the following logic flow to determine the correct feedstock for your facility.

Decision_Matrix Start Select PET Feedstock ExistingPlant Is this an existing DMT plant? Start->ExistingPlant Retrofit Cost of Retrofit > Operating Savings? ExistingPlant->Retrofit Yes NewPlant New Facility Design ExistingPlant->NewPlant No SelectDMT Select DMT (Niche Application) Retrofit->SelectDMT Yes (Keep DMT) SelectTPA Select TPA (Standard Economy) Retrofit->SelectTPA No (Convert) Specialty Requirement: Optical Film / High Clarity? NewPlant->Specialty Specialty->SelectDMT Yes (Filtration easier) Specialty->SelectTPA No (Bottles/Fiber)

Figure 2: Economic decision matrix. While TPA is the standard, DMT remains viable for specific optical applications where filtration of the monomer is easier than filtration of the acid slurry.

Conclusion

For 95% of large-scale applications, TPA is the economically superior choice .

  • OPEX: TPA reduces raw material costs by eliminating the "dead weight" of the methyl groups found in DMT.

  • CAPEX: TPA eliminates the need for methanol recovery loops and storage.[7]

  • Performance: Modern TPA produces PET with comparable color and molecular weight to DMT-derived PET.

DMT remains feasible only in:

  • Legacy plants where retrofit costs are prohibitive.

  • Specialized optical film applications where the distillation of DMT allows for the removal of trace micron-sized particulates that are harder to remove from solid TPA.

References

  • S&P Global. (2025). Dimethyl Terephthalate (DMT) and Terephthalic Acid (TPA) Chemical Economics Handbook.[8] Retrieved from [Link][1][2][3][4][5][8]

  • U.S. Environmental Protection Agency (EPA). (1995). AP-42: Compilation of Air Pollutant Emission Factors - Section 6.6.2 Poly(ethylene Terephthalate). Retrieved from [Link][5]

  • Prismane Consulting. (2025). Dimethyl Terephthalate (DMT) Market, Importer, Exporter and Trade Overview. Retrieved from [Link]

  • Useon. (2024).[1][8] Guide to Polyethylene Terephthalate (PET) Production Methods.[1][2][5][6] Retrieved from [Link]

Sources

Safety Operating Guide

Mono-methyl terephthalate proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Operational Guide: Safe Handling and Disposal of Mono-Methyl Terephthalate (MMT)

Part 1: Executive Safety Directive

Mono-methyl terephthalate (MMT) presents a specific challenge in laboratory waste management: it is a bifunctional molecule containing both a carboxylic acid group and an ester group. While often categorized generically as "organic solid waste," its acidic nature requires strict segregation from strong bases to prevent exothermic reactions in waste containers.[1]

Immediate Action Required:

  • Segregation: Never dispose of MMT (solid or solution) in "Basic/Caustic" waste streams.[1]

  • Dust Control: MMT is a micronizable powder.[1] Use a localized exhaust or N95 protection to prevent respiratory irritation (H335).[1]

  • Labeling: Waste containers must be explicitly labeled "Organic Acid" to alert downstream handlers of pH incompatibility.[1]

Part 2: Chemical Profile & Regulatory Status[2]

To ensure compliance with RCRA (US) and REACH (EU) standards, you must characterize the waste stream before disposal.[1] MMT is not a P-listed or U-listed acute hazardous waste, meaning its regulation relies on "Generator Knowledge" of its characteristics (Ignitability, Corrosivity, Reactivity, Toxicity).[1]

ParameterTechnical SpecificationOperational Implication
Chemical Name Mono-methyl terephthalate (4-Methoxycarbonylbenzoic acid)Bifunctional: Acidic & Ester moieties.[2]
CAS Number 1679-64-7 Unique identifier for waste manifests.[1][2][3]
Physical State White Crystalline PowderHigh surface area; potential for dust explosions if dispersed.[1]
Acidity (pKa) ~3.5 - 4.0 (Carboxylic Acid)Incompatible with Bases. Must be neutralized or segregated.
Solubility Low in water; Soluble in DMSO, MethanolLiquid waste often carries flammable solvent hazards (D001).[1]
Hazard Codes H315 (Skin), H319 (Eye), H335 (Resp)Standard PPE (Gloves, Goggles, Lab Coat) is mandatory.[1]
RCRA Status Non-Listed (unless mixed with solvents)Classified as Non-Hazardous Organic Waste unless in flammable solvent.[1]

Part 3: The Logic of Segregation (Scientific Integrity)

Why Segregation Matters: In a mixed-waste drum, the addition of MMT to a basic solution (e.g., waste containing sodium hydroxide or amines) triggers an acid-base neutralization.[1]



While MMT is a weak acid, the cumulative heat generation in a closed 20L carboy can pressurize the vessel or volatilize accompanying solvents, leading to container failure.

The Self-Validating System:

  • Test: Check the pH of your aqueous waste stream before adding MMT residues.

  • Validate: If pH > 10, STOP . Do not add MMT. Use a separate "Organic Acid" container.

Part 4: Operational Disposal Protocols

Protocol A: Disposal of Pure Solid MMT

Applicable for: Expired reagents, spilled solids, or excess starting material.[1]

  • Containment: Transfer the solid into a sealable, chemically compatible container (HDPE or Glass).

    • Note: Do not use metal containers if moisture is present, as the acid may corrode the metal over time.[1]

  • Labeling: Affix a hazardous waste label.

    • Constituents: "Mono-methyl terephthalate (Solid)."[4]

    • Hazard Checkbox: "Irritant."[1]

  • Secondary Containment: Place the sealed container inside a clear polyethylene bag (double-bagging) to prevent dust leakage during transport.

  • Disposal Path: Route to High-Temperature Incineration .

    • Mechanism:[3][5] Incineration equipped with an afterburner and scrubber is required to fully oxidize the aromatic ring and capture carbon oxides.[1]

Protocol B: Disposal of MMT in Solution (Mother Liquors)

Applicable for: Reaction byproducts dissolved in Methanol, DMSO, or DMF.[1]

  • Characterize the Solvent:

    • If solvent is Methanol/Ethanol : Classify as Ignitable Waste (D001) .[1]

    • If solvent is DMSO/DMF : Classify as Toxic/Organic Waste .[1]

  • Compatibility Check: Ensure the waste carboy does not contain strong oxidizers (e.g., nitric acid waste) or strong bases.[1]

  • Transfer: Pour into the "Organic Solvents" waste stream.

  • Rinse: Rinse the original vessel with the compatible solvent twice.[1] Add rinsate to the waste container.[1]

Protocol C: Spill Response Workflow

Immediate action for laboratory spills.

  • Isolate: Evacuate the immediate 2-meter radius.[1] Mark the area.

  • PPE: Don Nitrile gloves, safety goggles, and an N95 respirator (to prevent inhaling dust).[1]

  • Dry Clean-Up:

    • Do not spray water initially (creates a sticky acidic sludge).[1]

    • Cover the spill with an inert absorbent (Vermiculite or Sand) to suppress dust.

    • Sweep carefully into a dust pan using a brush.[1]

  • Surface Decontamination:

    • Once solids are removed, wipe the surface with a mild alkaline detergent (1% Sodium Bicarbonate solution) to neutralize acidic residues.[1]

    • Final wipe with water.[1][3][6][7][8][9]

Part 5: Visualizations & Decision Logic

Diagram 1: Waste Segregation Decision Tree

This logic ensures you select the correct waste stream based on the physical state and solvent matrix.[1]

MMT_Disposal_Logic Start Start: MMT Waste Generated StateCheck Determine Physical State Start->StateCheck Solid Solid (Powder) StateCheck->Solid Pure Compound Liquid Liquid (Solution) StateCheck->Liquid Reaction Mix Bagging Double Bag & Label: 'Solid Organic Irritant' Solid->Bagging SolventCheck Identify Solvent Liquid->SolventCheck Ignitable Flammable (MeOH, EtOH) (RCRA D001) SolventCheck->Ignitable Flash Point < 60°C NonIgnitable Non-Flammable (DMSO, Water) SolventCheck->NonIgnitable Flash Point > 60°C LiquidLabel1 Label: 'Flammable Organic Waste' Ignitable->LiquidLabel1 LiquidLabel2 Label: 'Non-Haz Organic Waste' NonIgnitable->LiquidLabel2 Incineration Ship for High-Temp Incineration Bagging->Incineration LiquidLabel1->Incineration LiquidLabel2->Incineration

Caption: Operational logic flow for categorizing Mono-methyl terephthalate waste streams to ensure regulatory compliance.

Diagram 2: Spill Response Protocol

Step-by-step safety response to minimize exposure and contamination.

Spill_Response Alert 1. Alert & Isolate PPE 2. Don PPE (N95 + Nitrile) Alert->PPE Contain 3. Dry Containment (Vermiculite/Sweep) PPE->Contain Clean 4. Wet Decon (Bicarbonate Wipe) Contain->Clean Dispose 5. Disposal (Solid Waste Stream) Clean->Dispose

Caption: Immediate response workflow for solid MMT spills in the laboratory.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 15513: Monomethyl terephthalate. PubChem.[1][2] Retrieved from [Link]

  • U.S. Environmental Protection Agency (2023). RCRA Orientation Manual: Managing Hazardous Waste. EPA.gov.[1] Retrieved from [Link]

Sources

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